4-Chloro-1H-indazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNSGQMRFCVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566734 | |
| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10503-10-3 | |
| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological relevance.
Core Physicochemical Properties
This compound is a chlorinated derivative of indazole-3-carboxylic acid. Its fundamental properties are summarized below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| CAS Number | 10503-10-3 | [1] |
| Melting Point | 246 °C | [2] |
| Boiling Point (Predicted) | 472.1 ± 25.0 °C | [2] |
| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.56 ± 0.10 | [2] |
| XLogP3-AA (Computed) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 66 Ų | [1] |
Solubility Profile
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from 3-chloro-2-methylaniline. The first step involves the formation of the indazole ring to yield 4-chloro-1H-indazole, followed by carboxylation at the 3-position.
Step 1: Synthesis of 4-Chloro-1H-indazole
This protocol is adapted from established procedures for the synthesis of substituted indazoles.
Materials:
-
3-Chloro-2-methylaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isoamyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction mixture to 60 °C.
-
Add isoamyl nitrite (18.9 mL, 141 mmol) to the heated mixture and continue stirring at 60 °C overnight.
-
After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by a second extraction with 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.
Step 2: Carboxylation of 4-Chloro-1H-indazole to yield this compound
This protocol is a general method for the carboxylation of N-H containing heterocyclic compounds via lithiation followed by quenching with carbon dioxide.[3][4]
Materials:
-
4-Chloro-1H-indazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the lithiated species may be indicated by a color change. Stir the mixture at this temperature for 1-2 hours.
-
While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Biological Activity and Potential Signaling Pathways
While specific biological targets for this compound are not extensively documented, the indazole scaffold is a well-established pharmacophore in many biologically active compounds, particularly as kinase inhibitors.[5][6][7] Derivatives of indazole-3-carboxamide have shown potent inhibitory activity against various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
A plausible mechanism of action for an indazole-based kinase inhibitor involves competitive binding at the ATP-binding site of the kinase. The indazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the indazole ring then explore different pockets of the active site to enhance potency and selectivity.
Below is a generalized workflow for the synthesis and screening of such compounds, as well as a representative diagram of a kinase inhibition pathway.
Caption: Synthetic and screening workflow leading to a generalized kinase inhibition pathway.
The diagram above illustrates a typical workflow from the synthesis of the core compound and its derivatives to their screening for biological activity. The generalized signaling pathway depicts how an indazole-based kinase inhibitor might function by blocking the phosphorylation of a substrate protein, thereby interrupting downstream signaling and cellular responses. The indazole scaffold is a key feature in many compounds that target kinases involved in cell proliferation, survival, and migration.[5][6][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial structural motif and versatile intermediate in the field of medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds exhibiting a wide array of biological activities.[1][2] Derivatives synthesized from this core have shown significant pharmacological potential, including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[1][3]
Notably, the indazole-3-carboxylic acid framework is central to the development of potent protein kinase inhibitors, which are pivotal in cancer therapy, as well as antagonists for receptors like the 5-HT3 receptor, used in managing chemotherapy-induced nausea.[1][2][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction planning, and computational modeling.
| Property | Value | Source |
| CAS Number | 10503-10-3 | [5][6] |
| IUPAC Name | This compound | [5][6] |
| Molecular Formula | C₈H₅ClN₂O₂ | [5][7] |
| Molecular Weight | 196.59 g/mol | [5][8] |
| Melting Point | 246 °C | [8] |
| Boiling Point | 472.1±25.0 °C (Predicted) | [8] |
| Density | 1.644±0.06 g/cm³ (Predicted) | [8] |
| pKa | 1.56±0.10 (Predicted) | [8] |
| Appearance | Off-white to yellow crystalline powder | [9] |
| Synonyms | 4-CHLORO-3-INDAZOLE CARBOXYLIC ACID; 4-CHLOROINDAZOLECARBOXYLIC ACID; 1H-Indazole-3-carboxylicacid,4-chloro- | [5][6] |
| SMILES | C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | [5] |
| InChI | InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | [5][7] |
| Topological Polar Surface Area | 66 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis and Chemical Reactivity
While specific, detailed synthesis protocols for this compound are not extensively published, its structure lends itself to established synthetic strategies for indazole derivatives. A common approach involves the cyclization of appropriately substituted aniline or o-toluidine precursors.[3][10]
Proposed Synthetic Pathway
A plausible synthetic route can be conceptualized starting from a substituted o-toluidine, proceeding through diazotization, cyclization, and subsequent oxidation. This workflow highlights a standard methodology in heterocyclic chemistry.
Chemical Reactivity and Derivatization
The primary utility of this compound lies in its function as a scaffold for further chemical modification. The carboxylic acid moiety is a versatile handle for forming ester and amide bonds, which are fundamental linkages in many pharmaceutical agents.
Experimental Protocols for Derivatization
The following sections provide generalized yet detailed protocols for the synthesis of common derivatives from the title compound, based on established chemical literature for indazole-3-carboxylic acids.
Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This procedure outlines the standard amide coupling reaction to produce a library of N-substituted indazole-3-carboxamides.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Substituted amine (R-NH₂) (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT) (1.2 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[1][11]
-
10% Methanol in Chloroform
-
Deionized water
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add HOBT, EDC·HCl, and TEA.
-
Stir the reaction mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (R-NH₂) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Extract the product with a suitable organic solvent, such as 10% methanol in chloroform.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.
-
Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Ester Derivatives
This protocol describes a classic Fischer esterification for converting the carboxylic acid to its corresponding methyl or ethyl ester.[11]
-
Materials:
-
This compound (1.0 equiv)
-
Anhydrous alcohol (e.g., Methanol or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water and brine
-
-
Procedure:
-
Dissolve this compound in an excess of the desired anhydrous alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the resulting solution to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[11]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Treat the residue with ice water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
-
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2][12] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-3-carboxamide derivatives have been successfully developed as potent inhibitors of various kinases, including FGFR, Pim kinases, and PAK1.[13][14]
Mechanism of Action: Kinase Inhibition
Many indazole-based inhibitors function by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site. The indazole core often forms key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. This blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes tumor growth and survival.[2]
Other Therapeutic Applications
Beyond oncology, indazole derivatives are vital in other areas:
-
5-HT₃ Receptor Antagonism: Derivatives like Granisetron are used to prevent nausea and vomiting.[4]
-
Anti-inflammatory Activity: Indazole-3-carboxamides act as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which controls mast cell activation and inflammation.[15]
-
Immunotherapy: Recent research has identified 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists, a promising target for colorectal cancer immunotherapy.[16]
-
Synthetic Cannabinoid Receptor Agonists: Certain indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists, highlighting the scaffold's broad biological activity.[17]
Safety and Handling
| Hazard Category | GHS Information (Inferred from Related Compounds) |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat, N95 dust mask or use in a fume hood.[18][20] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][21] |
Disclaimer: This information is based on related compounds and should be used for guidance only. A comprehensive, substance-specific risk assessment should be performed before handling.
Conclusion
This compound is a high-value building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its utility is primarily demonstrated through the diverse biological activities of its amide and ester derivatives, which span oncology, anti-emetic therapy, and immunology. The established reactivity of its carboxylic acid group, combined with the proven pharmacological importance of the indazole scaffold, ensures that this compound will remain a molecule of high interest to researchers in drug discovery and development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Buy Online CAS Number 10503-10-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. 3-Chloroindazole 97 29110-74-5 [sigmaaldrich.com]
- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 20. fishersci.com [fishersci.com]
- 21. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Structure and Tautomerism of 4-Chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and key physicochemical properties of 4-Chloro-1H-indazole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis. This information is crucial for its application in medicinal chemistry and drug discovery, particularly in the design of kinase inhibitors.
Chemical Structure and Properties
This compound is a substituted indazole derivative with the molecular formula C₈H₅ClN₂O₂. The core of the molecule is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A chlorine atom is substituted at the 4-position of the indazole ring, and a carboxylic acid group is attached at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | - |
| Molecular Weight | 196.59 g/mol | - |
| CAS Number | 10503-10-3 | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO and DMF | - |
Tautomerism
Indazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two primary tautomers are the 1H-indazole and the 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. This preference is attributed to the benzenoid character of the fused benzene ring in the 1H form, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.
Computational studies on various indazole derivatives have consistently shown the 1H-tautomer to be the lower energy form. Therefore, it is predicted that this compound predominantly exists as the 1H-tautomer under standard conditions.
Caption: Tautomeric equilibrium of 4-Chloro-indazole-3-carboxylic acid.
Synthesis Protocol (Proposed)
Step 1: Synthesis of 4-Chloro-1H-indazole
A reported method for the synthesis of 4-chloro-1H-indazole involves the diazotization of 3-chloro-2-methylaniline followed by cyclization.
-
Reactants: 3-Chloro-2-methylaniline, sodium nitrite, and an acid (e.g., hydrochloric acid).
-
Procedure: The reaction typically involves the dropwise addition of an aqueous solution of sodium nitrite to a cooled solution of 3-chloro-2-methylaniline in an acidic medium. The resulting diazonium salt then undergoes intramolecular cyclization to form 4-chloro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.
Step 2: Carboxylation of 4-Chloro-1H-indazole
The introduction of a carboxylic acid group at the C3 position of an indazole is commonly achieved through lithiation followed by quenching with carbon dioxide.
-
Reactants: 4-Chloro-1H-indazole, a strong base (e.g., n-butyllithium), and dry carbon dioxide.
-
Procedure: A solution of 4-chloro-1H-indazole in a dry aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). n-Butyllithium is then added dropwise to effect deprotonation at the C3 position, forming a lithiated intermediate. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over dry ice. Acidic workup protonates the carboxylate to yield the final product, this compound. The product can be purified by extraction and recrystallization.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound are not available in the surveyed literature. The following predictions are based on the analysis of structurally related compounds and general spectroscopic principles.[2][3][4]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Key Features |
| ¹H NMR (in DMSO-d₆) | - N-H proton: A broad singlet expected around 13-14 ppm. - Carboxylic acid proton: A very broad singlet, potentially overlapping with the N-H proton signal. - Aromatic protons: Three protons on the benzene ring, likely appearing as a multiplet between 7.0 and 8.0 ppm. The electron-withdrawing effect of the chlorine atom would influence their specific chemical shifts. |
| ¹³C NMR (in DMSO-d₆) | - Carbonyl carbon: A signal expected in the range of 160-170 ppm. - C3 carbon: A signal around 140-145 ppm. - Aromatic carbons: Six signals for the carbons of the indazole ring system, with the carbon bearing the chlorine atom (C4) expected to be significantly deshielded. The other aromatic carbons would appear in the typical range of 110-140 ppm. |
| FT-IR (KBr pellet) | - O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C=C and C=N stretches (aromatic): Multiple bands in the 1450-1620 cm⁻¹ region. - C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹. |
Biological Significance and Potential Applications
While no specific biological studies on this compound have been identified, the indazole-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. In particular, derivatives of indazole-3-carboxamide have shown significant activity as inhibitors of p21-activated kinase 1 (PAK1).[5][6] PAK1 is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is implicated in the progression of various cancers.
The inhibition of PAK1 is a promising strategy for the development of novel anti-cancer therapies, particularly those aimed at preventing tumor migration and invasion. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the design of potent and selective PAK1 inhibitors.[5][6] this compound serves as a crucial intermediate for the synthesis of a library of such amide derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Caption: Role of the indazole-3-carboxylic acid scaffold in PAK1 inhibition.
References
- 1. jocpr.com [jocpr.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectral Analysis of 4-Chloro-1H-indazole-3-carboxylic Acid: A Technical Guide
For Immediate Release
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Chloro-1H-indazole-3-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.40 - 7.50 | t | ~7.8 |
| H-6 | 7.60 - 7.70 | d | ~8.2 |
| H-7 | 8.10 - 8.20 | d | ~7.6 |
| NH (indazole) | 13.5 - 14.5 | br s | - |
| COOH | 12.0 - 13.0 | br s | - |
Note: Predicted values are based on the analysis of unsubstituted 1H-indazole-3-carboxylic acid and related chlorinated indazole derivatives. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented in Table 2. The positions of the signals are influenced by the nature and position of the substituents on the indazole ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 140 - 145 |
| C-3a | 120 - 125 |
| C-4 | 118 - 122 |
| C-5 | 128 - 132 |
| C-6 | 123 - 127 |
| C-7 | 112 - 116 |
| C-7a | 142 - 146 |
| COOH | 165 - 170 |
Note: These are estimated chemical shifts based on data from analogous compounds. Experimental verification is recommended.
Experimental Protocol for NMR Analysis
A general experimental protocol for obtaining ¹H and ¹³C NMR spectra of halo-substituted indazole carboxylic acids is outlined below.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, the following parameters are typically used:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Spectral width: -2 to 16 ppm
-
Relaxation delay: 1-2 seconds
-
-
For ¹³C NMR, the following parameters are typically used:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Number of scans: 1024 or more, depending on sample concentration
-
Spectral width: 0 to 200 ppm
-
Relaxation delay: 2-5 seconds
-
-
All chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The following diagram illustrates the general workflow for the NMR analysis.
Structural Elucidation and Signal Assignment
The chemical structure of this compound is presented below. The numbering of the atoms corresponds to the assignments in the data tables.
The interpretation of the spectra relies on the characteristic chemical shifts and coupling patterns. The chlorine at the C-4 position is expected to have a significant deshielding effect on the neighboring protons and carbons. The carboxylic acid and the indazole NH protons are typically broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data.
4-Chloro-1H-indazole-3-carboxylic Acid: A Pivotal Building Block in Modern Pharmaceutical Development
For Immediate Release
[City, State] – 4-Chloro-1H-indazole-3-carboxylic acid has emerged as a critical scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, pharmaceutical applications, and the key biological pathways targeted by its derivatives. The strategic placement of the chloro and carboxylic acid functionalities on the indazole core allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.
Core Properties and Synthesis
This compound is a structurally unique heterocyclic compound. The indazole nucleus is a known pharmacophore, and the addition of a chloro group at the 4-position can significantly influence the molecule's electronic properties and binding interactions with biological targets. The carboxylic acid group at the 3-position provides a convenient handle for further chemical elaboration, enabling the construction of diverse libraries of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10503-10-3 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
A robust synthesis of the 4-Chloro-1H-indazole core, a key precursor, has been established. Furthermore, a general and efficient method for the carboxylation of the C3 position of the indazole ring is available, which can be adapted for the synthesis of the title compound.
Experimental Protocols
Synthesis of 4-Chloro-1H-indazole
A detailed and reliable protocol for the synthesis of 4-chloro-1H-indazole has been reported, starting from 2-methyl-3-chloroaniline.[1]
-
Step 1: Acetylation. To a cooled (0 °C) solution of 2-methyl-3-chloroaniline and potassium acetate in chloroform, acetic anhydride is added dropwise. The reaction mixture is gradually warmed to room temperature and stirred for 1 hour.
-
Step 2: Diazotization and Cyclization. The reaction is then heated to 60 °C, and isopentyl nitrite is added. The mixture is stirred overnight at this temperature.
-
Step 3: Hydrolysis and Work-up. After completion, water and THF are added, and the mixture is cooled to 0 °C. Lithium hydroxide is then added, and stirring is continued for 3 hours. Following the addition of water, the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 4-chloro-1H-indazole.
General Protocol for C3 Carboxylation of N-Protected Indazoles
A general method for the introduction of a carboxylic acid group at the C3 position of an N-protected indazole involves the use of a strong base followed by quenching with carbon dioxide.[2]
-
Step 1: Protection. The nitrogen of the indazole is first protected, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.
-
Step 2: Lithiation. The N-protected indazole is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong lithium base, such as n-butyllithium, is then added to deprotonate the C3 position.
-
Step 3: Carboxylation. Carbon dioxide gas is bubbled through the solution, or the solution is poured over dry ice, to quench the lithiated intermediate.
-
Step 4: Deprotection and Work-up. The protecting group is removed under appropriate conditions (e.g., with TBAF for the SEM group), and an acidic work-up yields the desired indazole-3-carboxylic acid.
Pharmaceutical Applications as Kinase Inhibitors
The indazole scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being actively investigated as potent inhibitors of various kinases involved in cancer progression.
A notable example of a pharmaceutical agent derived from a chloro-indazole core is a multi-kinase inhibitor, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea.[3] This compound has been shown to potently inhibit several key kinases implicated in tumor growth and angiogenesis.
Table 2: Kinase Inhibition Profile of a Representative Chloro-Indazole Derivative [3]
| Target Kinase | Dissociation Constant (Kd) (nM) |
| c-Kit | 68.5 ± 9.5 |
| PDGFRβ | 140 ± 0 |
| FLT3 | 375 ± 15.3 |
These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Signaling Pathways
The therapeutic efficacy of kinase inhibitors derived from the 4-Chloro-1H-indazole scaffold stems from their ability to modulate specific signaling pathways that are often hyperactivated in cancer cells.
Figure 1. General signaling pathway for receptor tyrosine kinase (RTK) inhibition by chloro-indazole derivatives.
This diagram illustrates how chloro-indazole derivatives can block the activation of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. The blockade of these pathways ultimately leads to a reduction in cell proliferation, survival, and angiogenesis, which are critical processes for tumor growth and metastasis.
Conclusion
This compound represents a valuable and highly adaptable building block for the development of novel pharmaceuticals. Its utility is particularly evident in the field of oncology, where its derivatives have shown significant promise as potent kinase inhibitors. The synthetic accessibility of this scaffold, combined with the diverse biological activities of its derivatives, ensures its continued importance in drug discovery and development programs. Further exploration of this chemical space is anticipated to yield a new generation of targeted therapies for a variety of diseases.
References
Synthetic Routes for Indazole-3-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for obtaining indazole-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1] This document details key synthetic strategies, provides in-depth experimental protocols, and summarizes quantitative data to facilitate comparison and implementation in a research and development setting.
Introduction to Indazole-3-Carboxylic Acid Derivatives
The indazole ring system is a privileged scaffold in the development of therapeutic agents, with derivatives demonstrating anti-inflammatory, anti-cancer, and antiviral properties.[1] Notably, derivatives of indazole-3-carboxylic acid are core components of drugs like Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea, and Lonidamine, an anti-cancer agent.[1] The versatility of the indazole core and the reactivity of the 3-carboxylic acid moiety allow for the creation of diverse chemical libraries for drug discovery. This guide will focus on the synthesis of the core indazole-3-carboxylic acid scaffold and its subsequent conversion into ester and amide derivatives.
Synthesis of the Indazole-3-Carboxylic Acid Core
Several reliable synthetic routes have been established for the synthesis of the parent 1H-indazole-3-carboxylic acid. The most common strategies are outlined below.
Synthesis from Isatin
A classical approach to indazole-3-carboxylic acid involves the hydrolysis and subsequent cyclization of isatin. The overall process involves ring-opening of the isatin, diazotization, reduction to an aryl hydrazine, and finally, acid-catalyzed cyclization to form the indazole ring.[2] While historically significant, this method is often hampered by low overall yields (25-43%) and the use of potentially explosive diazonium salt intermediates, making it less suitable for large-scale synthesis.[2]
Synthesis via SEM-Protected Indazole
A high-yielding and more controlled method involves the use of a protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), on the indazole nitrogen. This allows for regioselective carboxylation at the 3-position followed by deprotection.
Caption: Workflow for the synthesis of indazole-3-carboxylic acid from a SEM-protected precursor.
Materials:
-
1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Carbon dioxide (CO2) gas or dry ice
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF
-
10% Sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Citric acid solution
Procedure:
-
To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.
-
Stir the resulting bright yellow solution at -70 °C for 30 minutes.
-
Bubble CO2 gas through the solution at -70 °C for 90 minutes.
-
Quench the reaction with a saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer with a citric acid solution to precipitate the SEM-protected acid.
-
Dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (98 mL, 1 M in THF).
-
Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.
-
Evaporate the THF, basify the residue with 10% NaHCO3 solution, and wash with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer with a citric acid solution to precipitate the final product.
-
Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole | [1][3] |
| Key Reagents | n-BuLi, CO2, TBAF | [1][3] |
| Yield | 98% | [1][3] |
Synthesis from o-Aminophenylacetic Acid Derivatives
A more recent and efficient one-pot method utilizes readily available o-aminophenylacetic acid amides or esters as starting materials. This approach involves in-situ diazotization and cyclization to directly form the indazole-3-carboxylic acid derivative.[4] This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields.[4]
Materials:
-
Methyl 2-(2-aminophenyl)acetate
-
Nitrite source (e.g., sodium nitrite)
-
Acid (e.g., HCl)
-
Organic Solvent (e.g., water)
Procedure:
-
Add methyl 2-(2-aminophenyl)acetate, sodium nitrite, hydrochloric acid, and water into a reaction vessel in a molar equivalent ratio of 1:1.5-3:4:20.
-
Stir the mixture for 0.5-8 hours at a temperature between 0-80 °C.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, isolate the product.
Quantitative Data:
| Starting Material | Product | Reaction Time | Yield | Reference |
| Methyl 2-(2-aminophenyl)acetate | Methyl 1H-indazole-3-carboxylate | 0.5 h | 96% | [4] |
| 2-(2-aminophenyl)-N-phenylacetamide | N-phenyl-1H-indazole-3-carboxamide | 3 h | 89% | [4] |
| 2-(2-aminophenyl)-N,N-diphenylacetamide | N,N-diphenyl-1H-indazole-3-carboxamide | 2 h | 97% | [4] |
Derivatization of Indazole-3-Carboxylic Acid
The carboxylic acid group at the 3-position is a versatile handle for further functionalization, most commonly to form esters and amides.
Esterification
Materials:
-
Indazole-3-carboxylic acid
-
Methanol
-
Methanesulfonic acid
-
Saturated aqueous sodium bicarbonate solution
-
Methylene chloride
-
Magnesium sulfate
Procedure:
-
A stirred mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is heated at reflux temperature for 5 hours.
-
Concentrate the mixture to a volume of 30 ml and treat with excess saturated aqueous sodium bicarbonate solution.
-
Add water to give a volume of 200 ml and collect the suspended solid by filtration.
-
Dissolve the wet solid in methylene chloride (200 ml).
-
Dry the methylene chloride solution with magnesium sulfate and concentrate to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Indazole-3-carboxylic acid | [5] |
| Key Reagents | Methanol, Methanesulfonic acid | [5] |
| Yield | 60% | [5] |
Amidation
Amide derivatives are frequently synthesized for biological evaluation. Standard peptide coupling reagents are effective for this transformation.
Caption: General workflow for the amidation of indazole-3-carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Substituted amine (R-NH2)
-
Methanol
-
Chloroform
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water (20 mL).
-
Extract the product with 10% methanol in chloroform (2 x 30 mL).
-
Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Selected Amide Derivatives: [1]
| R-Group | Yield (%) |
| Benzyl | 82 |
| 4-(Trifluoromethyl)phenyl)piperazin-1-yl | 78 |
| 4-(Pyrimidin-2-yl)piperazin-1-yl | 75 |
| 4-Methylbenzo[d]thiazol-2-yl | 72 |
| 1,3,4-Thiadiazol-2-yl | 70 |
Biological Relevance and Signaling Pathways
Indazole-3-carboxylic acid derivatives are of significant interest due to their interactions with key biological targets.
Kinase Inhibition
Many 1H-indazole-3-carboxamide derivatives are potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in cancer.[1] These compounds can block downstream signaling, leading to therapeutic effects such as the apoptosis of cancer cells.[1]
Caption: Generalized signaling pathway showing the inhibitory action of 1H-indazole-3-carboxamide derivatives on a target kinase.[1]
5-HT3 Receptor Antagonism
Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective antagonist of the 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel involved in the vomiting reflex.[1] By blocking the 5-HT3 receptor, these compounds effectively prevent nausea and vomiting.
Caption: Mechanism of 5-HT3 receptor antagonism by indazole-3-carboxylic acid derivatives.
Conclusion
This guide has detailed several robust and high-yielding synthetic routes for the preparation of indazole-3-carboxylic acid and its derivatives. The choice of a particular synthetic strategy will depend on factors such as scale, available starting materials, and the desired substitution pattern on the indazole ring. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and exploration of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
A Technical Guide to Determining the Solubility of 4-Chloro-1H-indazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Chloro-1H-indazole-3-carboxylic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house.
Introduction
This compound is a molecule of interest in pharmaceutical research and development. Understanding its solubility in different organic solvents is a critical parameter for various stages of drug development, including formulation, purification, and quality control. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability and therapeutic efficacy.[1][2] This guide outlines the established experimental procedures for accurately measuring the solubility of this compound.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. This equilibrium is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and molecular size. The general principle of "like dissolves like" is a useful qualitative predictor of solubility.[3] For carboxylic acids, the solubility can be significantly influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.[4]
Experimental Protocols for Solubility Determination
Two common and robust methods for determining the equilibrium solubility of a solid compound are the Shake-Flask Method (an equilibrium solubility assay) and the Gravimetric Method.
3.1. Equilibrium Solubility by Shake-Flask Method
This is a widely used method to determine the thermodynamic (equilibrium) solubility of a compound.[5][6][7]
3.1.1. Principle
An excess amount of the solid this compound is added to the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solid in the solvent becomes constant. The concentration of the dissolved compound in the filtered supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]
3.1.2. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Vortex mixer
-
Centrifuge (optional)
3.1.3. Detailed Experimental Procedure
-
Preparation of Stock Solution (for Calibration Curve):
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is crucial to ensure a saturated solution is formed.[6]
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[6][7][8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove all undissolved particles.[5][6] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Analysis:
-
Analyze the clear filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response of the calibration standards versus their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
3.2. Gravimetric Method
The gravimetric method is a simpler technique that relies on the direct measurement of the mass of the dissolved solute.[2][9][10]
3.2.1. Principle
A saturated solution is prepared, and a known volume or mass of the clear solution is taken. The solvent is then evaporated, and the mass of the remaining solid solute is measured.[9]
3.2.2. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest
-
Conical flasks or vials
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Pipette
-
Oven or vacuum desiccator
-
Filtration apparatus
3.2.3. Detailed Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a known volume of the organic solvent in a flask.
-
Shake the mixture vigorously at a constant temperature until the solution is saturated, with undissolved solid remaining.[9]
-
-
Separation:
-
Filter the saturated solution to remove any undissolved solid.
-
-
Measurement:
-
Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[9]
-
Record the total weight of the dish and the filtrate.
-
-
Evaporation and Drying:
-
Carefully evaporate the solvent from the dish in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
-
Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound to dry the residue to a constant weight.[2][9]
-
Cool the dish in a desiccator before weighing.
-
-
Calculation:
-
Weight of empty dish = W1
-
Weight of dish + filtrate = W2
-
Weight of dish + dry solute = W3
-
Weight of solute = W3 - W1
-
Weight of solvent = W2 - W3
-
The solubility can then be expressed in various units, such as g/100 mL or mg/L.
-
Data Presentation
While specific data is not available, the results from the described experiments should be compiled into a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
| Ethanol | 25 | Experimental Value | Shake-Flask (HPLC) |
| Methanol | 25 | Experimental Value | Shake-Flask (HPLC) |
| Acetone | 25 | Experimental Value | Gravimetric |
| Ethyl Acetate | 25 | Experimental Value | Shake-Flask (HPLC) |
| Dichloromethane | 25 | Experimental Value | Gravimetric |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
Accurate determination of the solubility of this compound in organic solvents is fundamental for its successful development as a pharmaceutical agent. This guide provides detailed, actionable protocols for the equilibrium shake-flask and gravimetric methods, enabling researchers to generate the high-quality data necessary for formulation and process development. Adherence to these standardized methods will ensure consistency and reliability of the obtained solubility profiles.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. chem.ws [chem.ws]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
Molecular weight and formula of 4-Chloro-1H-indazole-3-carboxylic acid
This technical guide provides comprehensive information on 4-Chloro-1H-indazole-3-carboxylic acid, a significant compound in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Indazole and its derivatives are noted for a variety of biological activities, including anti-inflammatory and anti-tumor properties.[1]
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O₂ | [2][3] |
| Molecular Weight | 196.59 g/mol | [2][3] |
| CAS Number | 10503-10-3 | [2][3] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | [2] |
| InChI Key | NKNNSGQMRFCVRC-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 66 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocols: Synthesis of Indazole-3-Carboxylic Acid Derivatives
While specific synthesis protocols for this compound are not detailed in the provided results, a general method for the preparation of related 1H-indazole-3-carboxylic acid derivatives can be described. These derivatives serve as crucial intermediates in the synthesis of various drugs.[4] One common pathway involves the cyclization of an appropriate precursor.
A general procedure for synthesizing 1H-indazole-3-carboxamide derivatives, which starts from 1H-indazole-3-carboxylic acid, involves an amide coupling reaction.[5] A patented method describes the synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amide or ester through a one-step synthesis using sodium nitrite or tert-butyl nitrite.[4]
Another established method for preparing the parent compound, indazole-3-carboxylic acid, involves the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions.[6]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 1H-indazole-3-carboxamide derivatives, highlighting the key stages from the starting acid to the final product.
Caption: Generalized synthesis workflow for 1H-indazole-3-carboxamide derivatives.
Applications in Research and Development
Indazole derivatives, including chlorinated forms like 7-Chloro-1H-indazole-3-carboxylic acid, are valuable in several research areas:
-
Pharmaceutical Development: These compounds are key intermediates in synthesizing pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[7]
-
Biochemical Research: They are utilized in studies of enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies.[7]
-
Agrochemical Chemistry: There is exploration into their potential for creating new herbicides and pesticides for crop protection.[7]
The indazole ring is considered a bioisostere of indole, and its derivatives have shown a wide range of biological activities, making them a focus for drug discovery.[1] For instance, derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of drugs like granisetron and lonidamine.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
The Emerging Role of Chlorinated Indazoles in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of chlorine atoms onto this heterocyclic system can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the applications of chlorinated indazoles in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action.
Synthetic Strategies for Chlorinated Indazoles
The synthesis of chlorinated indazoles can be broadly achieved through two primary approaches: direct chlorination of a pre-existing indazole core and the cyclization of chlorinated precursors.
Direct Chlorination: This method involves the direct introduction of chlorine onto the indazole ring. The regioselectivity of this reaction is highly dependent on the chlorinating agent and reaction conditions. A notable metal-free approach allows for the regioselective halogenation of 2H-indazoles, which can be modulated to yield mono- or poly-halogenated products by adjusting the reaction parameters.[1]
Cyclization of Chlorinated Precursors: This strategy entails the formation of the indazole ring from starting materials that already contain chlorine atoms. This approach is particularly useful for accessing specific isomers that may be difficult to obtain through direct chlorination.[1] For instance, 2H-indazoles can be synthesized through a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent.
Anticancer Applications
Chlorinated indazoles have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many chlorinated indazole derivatives function as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Mitogen-Activated Protein Kinases (MAPKs), and Polo-like Kinase 4 (PLK4).[2][3][4]
VEGFR Inhibition: The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Chlorinated indazoles can block this pathway, leading to an anti-angiogenic effect.
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
MAPK Inhibition: The MAPK signaling cascade is a key pathway that regulates cell growth and survival.[4] Certain chlorinated indazole-sulfonamide compounds have shown a strong affinity for MAPK1, suggesting their potential as targeted cancer therapies.[4]
Caption: Overview of the MAPK signaling cascade and potential inhibition points.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative chlorinated indazole derivatives against various human cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 2o | A549 (Lung) | 2.10 | [5] |
| 4T1 (Breast) | 0.59 | [5] | |
| HepG2 (Liver) | 5.16 | [5] | |
| MCF-7 (Breast) | 0.79 | [5] | |
| HCT116 (Colon) | 3.31 | [5] | |
| 6m | K562 (Leukemia) | 17.91 | [6] |
| 6o | K562 (Leukemia) | 5.15 | [6] |
| HEK-293 (Normal) | 33.2 | [6] | |
| 4a | MCF-7 (Breast) | 2.958 | [7] |
| A549 (Lung) | 3.304 | [7] | |
| Caco2 (Colon) | 10.350 | [7] | |
| 4f | MCF-7 (Breast) | 1.629 | [7] |
| 4i | MCF-7 (Breast) | 1.841 | [7] |
| A549 (Lung) | 2.305 | [7] | |
| Caco2 (Colon) | 4.990 | [7] |
Anti-inflammatory Applications
Chlorinated indazoles have also been investigated for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[8][9]
Quantitative Data: Anti-inflammatory Activity
The table below presents the in vitro anti-inflammatory activity of indazole derivatives.
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [10] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [10] |
| 6-Nitroindazole | COX-2 Inhibition | 19.87 | [10] |
| Indazole | TNF-α Inhibition | 220.11 | [8] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [8] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [8] |
Neuroprotective Potential
Emerging research suggests that chlorinated indazoles may possess neuroprotective properties. Their mechanism of action in this context is still under investigation but may involve the modulation of neuronal signaling pathways and protection against oxidative stress. Further studies are needed to fully elucidate their potential in treating neurodegenerative diseases.
Experimental Protocols
Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole[4]
-
Dissolve commercially available 5-nitroindazole in dry N,N-dimethylformamide (DMF) at 0 °C.
-
Add sodium hydride (NaH) to the solution. This will result in the formation of the sodium salt of 5-nitro-1H-indazole as an intermediate, with the release of hydrogen gas.
-
Stir the mixture for 30 minutes.
-
Add 2-chloro-5-methoxybenzene-1-sulfonyl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 6 hours to yield the N1 isomer.
-
Purify the final compound using column chromatography.
In Vitro Antiproliferative MTT Assay[5]
-
Seed cancer cells in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Carrageenan-Induced Paw Edema Assay[2][11]
-
Acclimatize rodents for at least one week before the experiment.
-
Administer the test compound or vehicle control orally or intraperitoneally to the animals.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental and Drug Discovery Workflows
The development of novel chlorinated indazole-based therapeutics follows a structured workflow from initial discovery to preclinical evaluation.
Caption: A high-level overview of the drug discovery and development process.
A more detailed experimental workflow for the synthesis and screening of chlorinated indazole derivatives is outlined below.
Caption: A detailed workflow for the synthesis and screening of chlorinated indazoles.
Conclusion
Chlorinated indazoles represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, anti-inflammatory, and potentially neuroprotective effects, make them attractive scaffolds for the development of novel therapeutics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of chlorinated indazoles.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid from 3-Chloro-2-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for the synthesis of 4-Chloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research. The synthesis is presented as a two-step process commencing with the cyclization of 3-Chloro-2-methylaniline to form 4-chloro-1H-indazole, followed by a regioselective carboxylation at the C3 position. This document offers detailed experimental procedures, a summary of expected yields and analytical data, and a visual workflow to ensure reproducibility for researchers in medicinal chemistry and drug development.
Introduction
Indazole-3-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds.[1] Their structural similarity to indole allows them to function as isosteres in drug design, leading to applications in areas such as oncology (e.g., Lonidamine) and antiemetic therapy (e.g., Granisetron).[2] The specific target molecule, this compound, provides a scaffold that can be further functionalized for the development of novel therapeutic agents.
This protocol details a reliable two-step synthetic route starting from the commercially available 3-Chloro-2-methylaniline. The methodology is based on established chemical transformations, including an indazole ring formation via diazotization and an intramolecular cyclization, followed by a directed carboxylation.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Step 1: Synthesis of 4-chloro-1H-indazole from 3-Chloro-2-methylaniline.
-
Step 2: Synthesis of this compound via protection, carboxylation, and deprotection of the intermediate from Step 1.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-1H-indazole
This procedure is adapted from a documented synthesis of 4-chloro-1H-indazole.[3]
Materials:
-
3-Chloro-2-methylaniline (2-methyl-3-chloroaniline)
-
Potassium acetate (KOAc)
-
Chloroform (CHCl₃)
-
Acetic anhydride (Ac₂O)
-
Isopentyl nitrite (isoamyl nitrite)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-Chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[3]
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.[3]
-
Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction overnight at this temperature.[3]
-
Upon completion (monitored by TLC), cool the flask to 0 °C and add water (75 mL) and THF (150 mL).
-
Add lithium hydroxide (20.7 g, 494 mmol) and stir the mixture at 0 °C for 3 hours to hydrolyze any N-acetylated byproducts.[3]
-
Add water (200 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3]
Step 2: Synthesis of this compound
This protocol is adapted from the general procedure for the carboxylation of a protected indazole.[2][4]
Part A: Protection of 4-chloro-1H-indazole
Materials:
-
4-chloro-1H-indazole (from Step 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 4-chloro-1H-indazole (e.g., 10.8 g, 70.6 mmol) in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion, 1.1 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain the SEM-protected intermediate.
Part B: Carboxylation of SEM-protected 4-chloro-1H-indazole
Materials:
-
SEM-protected 4-chloro-1H-indazole (from Part A)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Carbon dioxide (CO₂), gas or dry ice
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the SEM-protected indazole (e.g., 44.3 mmol) in anhydrous THF (60 mL) in a flame-dried flask under a nitrogen atmosphere.[2]
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.1 equiv.) dropwise. The formation of a bright yellow solution is expected. Stir at -78 °C for 30-60 minutes.[2]
-
Bubble CO₂ gas through the solution for 90 minutes at -78 °C (alternatively, add crushed dry ice in excess).[2]
-
Quench the reaction by adding saturated NH₄Cl solution and allow it to warm to room temperature.[2]
-
Proceed directly to the deprotection step.
Part C: Deprotection to Yield Final Product
Materials:
-
Reaction mixture from Part B
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF
-
Sodium bicarbonate (NaHCO₃) solution, 10%
-
Citric acid solution or dilute HCl
-
Water
Procedure:
-
To the quenched reaction mixture, add TBAF (1 M in THF, ~2 equiv.).[2]
-
Heat the mixture to reflux (approx. 80 °C) for 4 hours, monitoring by TLC for the disappearance of the protected acid.[2]
-
Evaporate the THF under reduced pressure.
-
Basify the residue with 10% NaHCO₃ solution and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities.[2]
-
Carefully acidify the aqueous layer with citric acid solution or dilute HCl until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford pure this compound.[2]
Data Presentation
The following tables summarize the expected results based on literature data for the described or analogous reactions.
Table 1: Summary of Reactants and Products
| Step | Starting Material | Product | Molecular Weight ( g/mol ) |
| 1 | 3-Chloro-2-methylaniline | 4-chloro-1H-indazole | 152.59 |
| 2 | 4-chloro-1H-indazole | This compound | 196.59 |
Table 2: Expected Yields and Analytical Data
| Step | Product | Expected Yield | Appearance | Analytical Data (Reference) |
| 1 | 4-chloro-1H-indazole | ~100%[3] | Orange Solid[3] | ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz, 1H). LCMS (ESI pos): m/e 153 (M+1).[3] |
| 2 | This compound | >90% (based on deprotection of parent compound)[2] | White to off-white solid | Characterization by ¹H NMR, ¹³C NMR, and LCMS is required to confirm the structure. |
Conclusion
This application note provides a robust and detailed two-step protocol for synthesizing this compound from 3-Chloro-2-methylaniline. By following these procedures, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and the broader field of drug discovery. The methods employ standard organic chemistry techniques and readily available reagents, making the synthesis accessible to well-equipped laboratories.
References
Application Note: A Robust and Efficient Amide Coupling Protocol for 4-Chloro-1H-indazole-3-carboxylic Acid
For Research Use Only.
Abstract
This application note details a standardized and reproducible protocol for the amide coupling of 4-Chloro-1H-indazole-3-carboxylic acid with primary and secondary amines. Amide derivatives of indazoles are crucial scaffolds in medicinal chemistry, and this document provides researchers, scientists, and drug development professionals with a reliable method for their synthesis. The protocol utilizes the common coupling reagent system of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), to achieve high yields and purity.
Introduction
This compound is a key heterocyclic building block in the synthesis of pharmacologically active compounds. The indazole core is a prominent feature in numerous molecules developed for therapeutic use, including kinase inhibitors for oncology. The efficient formation of an amide bond at the C3-carboxylic acid position is a critical transformation for generating libraries of potential drug candidates. This protocol outlines a general and robust procedure for coupling this acid with a variety of amine nucleophiles, a common and essential step in drug discovery workflows.
Reaction Scheme
The overall reaction involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic acyl substitution by an amine to form the corresponding amide.
Caption: General Amide Coupling Reaction Scheme.
Experimental Protocol
This protocol describes the coupling of this compound with a generic amine on a typical laboratory scale.
Materials and Reagents
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the acid. A typical concentration is 0.1 M.
-
Reagent Addition: To the stirred solution, add the Amine (1.1 eq.), followed by HATU (1.2 eq.), and finally DIPEA (3.0 eq.). The addition of DIPEA is often accompanied by a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.
Caption: Experimental Workflow for Amide Coupling.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this protocol. Actual yields may vary depending on the specific amine used and the scale of the reaction.
| Parameter | Value / Condition |
| Stoichiometry | |
| Acid:Amine:HATU:DIPEA | 1.0 : 1.1 : 1.2 : 3.0 |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature (20-25 °C) |
| Duration | 2 - 4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Typical Outcome | |
| Expected Yield | 75 - 95% |
| Purity (Post-Chromatography) | >95% (as determined by LC-MS and/or ¹H NMR) |
Troubleshooting and Safety
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF and the amine. The use of an inert atmosphere is critical to prevent moisture from quenching the active intermediate. Consider increasing the equivalents of the coupling reagent and base.
-
Incomplete Reaction: If starting material remains, the amine may be a poor nucleophile. Gentle heating (e.g., to 40-50 °C) may help drive the reaction to completion, but should be monitored to avoid side reactions.
-
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. DIPEA and DMF are irritants and should be handled with care. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocols: The Strategic Use of 4-Chloro-1H-indazole-3-carboxylic acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The indazole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases. Among the various substituted indazoles, 4-Chloro-1H-indazole-3-carboxylic acid represents a versatile and valuable starting material for the synthesis of a new generation of targeted therapeutics. The presence of the chloro group at the 4-position offers a handle for modulating the electronic properties and steric interactions of the final compounds, potentially enhancing their potency and selectivity.
This document provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols, quantitative data on the activity of resulting compounds, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors featuring the indazole scaffold. While not all compounds are directly synthesized from this compound, this data illustrates the potential of the indazole core in targeting a range of kinases. The 4-chloro substitution on this core scaffold is a key modification that can be explored to further optimize potency and selectivity against these and other kinase targets.
Table 1: Inhibitory Activity of Indazole-3-Carboxamide Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features / Notes |
| PAK1 Inhibitor Example | PAK1 | 9.8 | A representative 1H-indazole-3-carboxamide derivative. The potency is influenced by hydrophobic and hydrophilic substitutions on the amide portion.[1] |
| Aurora Kinase Inhibitor Example 1 | Aurora A | 13 | A pan-Aurora kinase inhibitor with an indazole scaffold.[2] |
| Aurora Kinase Inhibitor Example 2 | Aurora B | 79 | A pan-Aurora kinase inhibitor with an indazole scaffold.[2] |
| Aurora Kinase Inhibitor Example 3 | Aurora C | 61 | A pan-Aurora kinase inhibitor with an indazole scaffold.[2] |
| Multi-Kinase Inhibitor Example | c-Kit | 68.5 (Kd) | N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. Contains a 4-chloroindazole moiety. |
| Multi-Kinase Inhibitor Example | PDGFRβ | 140 (Kd) | N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. Contains a 4-chloroindazole moiety. |
| Multi-Kinase Inhibitor Example | FLT3 | 375 (Kd) | N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. Contains a 4-chloroindazole moiety. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key starting material. These protocols are based on established amide coupling reactions and can be adapted for the synthesis of a diverse library of compounds.
Protocol 1: General Synthesis of 4-Chloro-1H-indazole-3-carboxamides
This protocol outlines a standard procedure for the amide coupling of this compound with a variety of primary and secondary amines to generate a library of potential kinase inhibitors.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-Chloro-1H-indazole-3-carboxamide derivative.
Protocol 2: Kinase Inhibition Assay (General)
This protocol describes a general method to evaluate the inhibitory activity of the synthesized 4-Chloro-1H-indazole-3-carboxamide derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized 4-Chloro-1H-indazole-3-carboxamide derivative (test compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Dimethyl sulfoxide (DMSO)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the kinase assay buffer to create a range of concentrations for IC50 determination.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and the general workflow for their synthesis and evaluation.
Caption: Generalized kinase signaling pathways and points of inhibition.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Caption: Key structural elements influencing kinase inhibitory activity.
References
Application Notes and Protocols for the Analysis of 4-Chloro-1H-indazole-3-carboxylic acid by HPLC and LCMS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Chloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LCMS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Overview
Robust analytical methods are crucial for ensuring the identity, purity, and stability of pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and cost-effective technique suitable for routine purity assessments and quantification.[1] Liquid Chromatography-Mass Spectrometry (LCMS) offers superior sensitivity and structural confirmation, making it ideal for impurity identification and trace-level analysis.[1]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale / Comment |
| Molecular Formula | C₈H₅ClN₂O₂ | |
| Molecular Weight | 196.59 g/mol | |
| pKa | ~2.5 - 3.5 | The carboxylic acid proton is acidic. The chloro- group is electron-withdrawing, which may slightly lower the pKa compared to the parent indazole-3-carboxylic acid (predicted pKa ~3.03).[2] For optimal retention and peak shape in reversed-phase HPLC, the mobile phase pH should be at least 1.5 to 2 units below the pKa.[3][4] |
| logP | ~2.0 - 2.5 | The chlorine atom increases lipophilicity compared to the parent compound. This suggests good retention on a reversed-phase column. |
| UV λmax | ~220 nm, ~290 nm | Expected UV absorbance due to the indazole ring system. The exact wavelength may need to be optimized experimentally. |
Experimental Protocols
Sample and Standard Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible results.[5][6]
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Formic acid (FA) or Phosphoric acid (H₃PO₄)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution can be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration. For example, a 10 µg/mL working standard can be prepared by diluting 100 µL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6]
HPLC-UV Method
This method is suitable for purity determination and quantification of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 20% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or optimized λmax) |
Rationale for Parameter Selection:
-
Column: A C18 column is a good starting point for moderately polar compounds.[1]
-
Mobile Phase: An acidic mobile phase (pH well below the analyte's pKa) is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[3][4] Phosphoric acid is a common choice for UV detection as it has a low UV cutoff.[4]
-
Gradient: A gradient elution is employed to ensure the elution of the main peak with a good shape and to elute any potential impurities with different polarities within a reasonable time.
LCMS Method
This method is designed for high sensitivity, selectivity, and structural confirmation.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Full Scan Range (m/z) | 50 - 500 |
| Single Ion Monitoring (SIM) (m/z) | 195.0 (for [M-H]⁻) |
| Collision Gas | Argon |
| Collision Energy | 10-30 eV (for MS/MS, requires optimization) |
Rationale for Parameter Selection:
-
Mobile Phase: Formic acid is a volatile buffer and is compatible with mass spectrometry.[7]
-
Ionization Mode: Negative ion mode (ESI-) is chosen as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.
-
SIM/MRM: For quantitative analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to enhance sensitivity and selectivity.[8]
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound. These values are illustrative and should be determined experimentally during method validation.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Expected Value |
| Retention Time (RT) | 5 - 10 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LCMS Method Validation Parameters (Illustrative)
| Parameter | Expected Value |
| Retention Time (RT) | 3 - 6 min |
| Precursor Ion (m/z) | 195.0 ([M-H]⁻) |
| Product Ions (m/z) | To be determined experimentally (e.g., loss of CO₂) |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by HPLC and LCMS.
Caption: General analytical workflow from sample preparation to results.
Analyte Properties and Method Parameter Relationship
This diagram illustrates the logical relationship between the physicochemical properties of this compound and the selection of key HPLC method parameters.
Caption: Relationship between analyte properties and HPLC method parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-scale Preparation of 1H-Indazole-3-carboxylic Acid Intermediates
Introduction
1H-indazole-3-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their structural motif is found in drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. For instance, it is a key component in the synthesis of Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[1][2] The robust and scalable synthesis of these intermediates is therefore of significant interest to researchers and professionals in drug development. This document provides detailed protocols for the large-scale preparation of 1H-indazole-3-carboxylic acid and its key ester and nitrile intermediates, along with data presented for easy comparison.
Synthetic Strategies Overview
Several synthetic routes to 1H-indazole-3-carboxylic acid have been developed, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and scalability. The primary strategies involve:
-
Diazotization of o-aminophenylacetic acid derivatives: A common and often high-yielding method involving the intramolecular cyclization of a diazonium salt.[1][3]
-
Synthesis from Isatin: A classical approach that proceeds through hydrolysis, diazotization, reduction, and subsequent cyclization.[4]
-
Diazonium-free route from Phenylhydrazine: A safer, scalable alternative that avoids potentially hazardous diazonium intermediates.[4]
-
Functionalization of a pre-formed Indazole Ring: This includes methods like carboxylation of a protected indazole or cyanation of a halo-indazole followed by hydrolysis.
The following sections detail the protocols for some of the most applicable methods for large-scale synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate via Diazotization
This protocol describes a one-step synthesis from an o-aminophenylacetic acid ester.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of Ethyl 1H-indazole-3-carboxylate.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate
-
tert-Butyl nitrite (or other suitable nitrite)
-
Anhydrous acid (e.g., HCl in dioxane)
-
Organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated sodium carbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
In a suitable reaction vessel, charge the o-aminophenylacetic acid ester, an organic solvent, and the acid. The molar ratio of ester to acid to nitrite is typically in the range of 1:1:1 to 1:4:3.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the nitrite to the reaction mixture while maintaining the temperature.
-
Stir the reaction for 0.5 to 8 hours at a temperature ranging from -20 to 80 °C, monitoring the progress by TLC.
-
Upon completion, add water and an equal volume of an organic solvent for extraction.
-
Separate the organic layer and wash it sequentially with a saturated sodium carbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether or by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.
Protocol 2: Diazonium-Free Synthesis of 1H-Indazole-3-carboxylic Acid
This three-step protocol offers a scalable and safer alternative by avoiding diazonium salt intermediates.[4]
Synthetic Pathway:
Caption: Diazonium-free synthetic route to 1H-indazole-3-carboxylic acid.
Materials:
-
Phenylhydrazine
-
Benzaldehyde
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Appropriate solvents (e.g., Dichloromethane, Carbon disulfide)
-
Reagents for hydrolysis (e.g., aqueous acid or base)
Procedure:
Step 1: Synthesis of Benzaldehyde phenylhydrazone
-
React commercially available phenylhydrazine with benzaldehyde in a suitable solvent.
-
The product, benzaldehyde phenylhydrazone, can typically be isolated by filtration upon precipitation.
Step 2: Synthesis of Benzylideneaminoisatin
-
Treat the benzaldehyde phenylhydrazone with oxalyl chloride to form an intermediate.
-
This intermediate is then subjected to a Friedel-Crafts reaction with aluminum chloride to yield benzylideneaminoisatin.
Step 3: Synthesis of 1H-Indazole-3-carboxylic Acid
-
Hydrolyze the benzylideneaminoisatin, which also induces a ring rearrangement, to produce the final 1H-indazole-3-carboxylic acid.
-
The product can be isolated and purified by recrystallization. This method is noted for being safe and easily scalable.[4]
Protocol 3: Synthesis of 1H-Indazole-3-carbonitrile
This protocol details the synthesis of the nitrile intermediate, which can be subsequently hydrolyzed to the carboxylic acid. The cyanation is achieved using a non-toxic cyanide source.[5]
Experimental Workflow:
Caption: Workflow for the synthesis of 1H-Indazole-3-carbonitrile.
Materials:
-
3-Iodo-1H-indazole
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Dimethylacetamide (DMAc)
-
Water (degassed)
-
Argon atmosphere
Procedure:
-
In a four-necked, round-bottomed flask equipped with a condenser and under an argon atmosphere, add 3-iodo-1H-indazole, potassium ferrocyanide, the palladium catalyst, and the ligand.
-
Add dimethylacetamide and degassed water to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1H-indazole-3-carbonitrile. A reported yield for a similar process is 96%.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 1H-indazole-3-carboxylic acid derivatives as reported in the literature.
Table 1: Synthesis of 1H-Indazole-3-carboxylic Acid Esters and Amides via Diazotization [1]
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| Methyl 2-(2-aminophenyl)acetate | Methyl 1H-indazole-3-carboxylate | 0.5 | 96 |
| 2-(2-aminophenyl)-N,N-diethylacetamide | N,N-diethyl-1H-indazole-3-carboxamide | 5 | 51 |
| 2-(2-aminophenyl)-N,N-diphenylacetamide | N,N-diphenyl-1H-indazole-3-carboxamide | 2 | 97 |
| 3-chloropropyl (2-aminophenyl)acetate | 3-chloropropyl 1H-indazole-3-carboxylate | 1 | 94 |
| Ethyl 5-trifluoromethyl-2-aminophenylacetate | Ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate | 1.5 | 87 |
Table 2: Synthesis of 1H-Indazole-3-carbonitrile [5]
| Starting Material | Cyanide Source | Catalyst/Ligand | Solvent | Yield (%) |
| 3-Iodo-1H-indazole | K₄[Fe(CN)₆] | Pd(OAc)₂/Xantphos | DMAc/H₂O | 96 |
Conclusion
The protocols outlined provide robust and scalable methods for the synthesis of 1H-indazole-3-carboxylic acid and its key intermediates. The choice of synthetic route will depend on factors such as the availability of starting materials, safety considerations for large-scale production, and the desired final product. The diazotization of o-aminophenylacetic acid derivatives offers a direct route with high yields, while the diazonium-free method provides a safer alternative for industrial applications. Furthermore, the synthesis of the 3-cyano intermediate allows for a versatile entry point to the carboxylic acid and other derivatives. The provided data should aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.
References
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds. Its functionalization is paramount for the modulation of pharmacological properties and the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the synthesis of complex indazole derivatives, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with broad functional group tolerance.[1]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving indazole derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as direct C-H activation/arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between halogenated indazoles and organoboron reagents.[2] This reaction is widely employed for the synthesis of aryl- and heteroaryl-substituted indazoles, which are of significant interest as kinase inhibitors in drug discovery programs.[3]
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of Halogenated Indazoles
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | 12 | 85-95 | [3] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 80-90 | [4] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [2] |
| 7-bromo-4-substituted-1H-indazoles | Various (hetero)aryl boronic acids | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/EtOH/H₂O | 120 (MW) | 0.5 | 60-85 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-1H-indazole[3]
-
Reagent Preparation: In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the solvent system, for instance, a 4:1 mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the introduction of diverse amine functionalities onto the indazole core.[6] This reaction is crucial for exploring structure-activity relationships in the development of new therapeutic agents.[6]
General Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination of Halogenated Indazoles
| Indazole Derivative | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 12-24 | High | [6] |
| 6-bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | 12-24 | High | [6] |
| 3-iodo-1-(THP)-1H-indazole | Various Amines | Pd₂(dba)₃ (2.5) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 70-95 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of 6-bromo-1H-indazole with a Secondary Amine[6]
-
Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe. Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halogenated indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.[8] These products can serve as versatile intermediates for the synthesis of more complex molecules, including potential 5-HT receptor ligands.[8]
General Reaction Scheme:
Data Presentation: Sonogashira Coupling of Halogenated Indazoles
| Indazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-iodo-1H-indazole (N-protected) | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 70 | 12 | 80-99 | |
| 5-bromo-3-iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N/DMF | 25 | 2 | 90 (at C3) | [8] |
Experimental Protocol: Sonogashira Coupling of N-protected 3-iodo-indazole
-
Setup: To a solution of the N-protected 3-iodo-indazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add the base (e.g., Et₃N, 2.0 equiv.).
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) until completion, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Heck Coupling
The Heck coupling reaction involves the coupling of a halogenated indazole with an alkene to form a vinyl-substituted indazole.[3] This reaction provides a direct route to introduce alkenyl groups, which are valuable functionalities for further synthetic transformations.
General Reaction Scheme:
Data Presentation: Heck Coupling of Halogenated Indazoles
| Indazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | Moderate | [3] |
| Halo-indoles (general protocol) | Various alkenes | Na₂PdCl₄ (5) | sulfonated SPhos (12.5) | Na₂CO₃ | CH₃CN/H₂O | 80 | N/A | High | [6] |
Experimental Protocol: Heck Coupling of a Halo-Indazole (Adapted from Halo-Indole Protocol)[6]
-
Catalyst Preparation: In a reaction vessel, purge sodium tetrachloropalladate (5 mol%) and sulfonated SPhos (12.5 mol%) with nitrogen and stir at room temperature for 15 minutes after adding a degassed 1:1 mixture of water and acetonitrile.
-
Reagent Addition: Add the halo-indazole (1.0 equiv), Na₂CO₃ (2 equiv), and the alkene (1.5 equiv).
-
Reaction: Heat the reaction mixture to 80 °C (using conventional heating or microwave) for the required time.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Combine the organic extracts, dry over a drying agent, filter, and concentrate. Purify the crude product by column chromatography.
C-H Activation/Arylation
Direct C-H activation/arylation is an increasingly important strategy for the functionalization of indazoles, as it avoids the pre-functionalization (e.g., halogenation) of the indazole core, leading to more atom-economical synthetic routes.
General Reaction Scheme:
Data Presentation: C-H Arylation of Indazoles
| Indazole Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-1H-indazole | Iodobenzene | Pd(OAc)₂ (10) | Phenanthroline (30) | Cs₂CO₃ | DMF | 140 | 48 | 51 | |
| 2H-indazole | Aryl Iodide | Pd(OAc)₂ (10) | Phenanthroline (10) | Cs₂CO₃ | Toluene | 140 | 48 | 91 | |
| 1H-indazole | Iodoaryls | Pd(OAc)₂ (5) | 1,10-phenanthroline (10) | K₂CO₃ | DMA | 130 | 24 | Good |
Experimental Protocol: C-3 Arylation of 1-methyl-indazole
-
Setup: In a reaction tube, combine 1-methyl-indazole (1.0 equiv), iodobenzene (2.0 equiv), Pd(OAc)₂ (10 mol%), phenanthroline (30 mol%), and Cs₂CO₃ (3.0 equiv).
-
Solvent Addition: Add DMF as the solvent.
-
Reaction: Heat the reaction mixture under air at 140 °C for 48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up and the product is purified by column chromatography.
Visualizations
Catalytic Cycles
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General catalytic cycle for the Heck cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Esterification of 4-Chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the esterification of 4-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary, robust methods are presented: the classic Fischer-Speier esterification under acidic conditions and a high-yield procedure involving activation with thionyl chloride. A third, milder alternative, the Steglich esterification, is also discussed for substrates sensitive to harsh acidic conditions. These protocols are designed to be accessible for researchers in medicinal chemistry and drug development, offering clear, step-by-step instructions and tabulated data for easy reference.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. Specifically, esters of this compound serve as crucial building blocks for the synthesis of targeted therapeutics. The conversion of the carboxylic acid to an ester is a fundamental transformation that enables further molecular elaboration. The selection of an appropriate esterification method is critical and depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. This note details reliable and reproducible methods for this key synthetic step.
Data Presentation
Table 1: Reagents and Conditions for Methyl Esterification via Fischer-Speier Method
| Reagent/Parameter | Molar Equivalence | Amount (for 1g of Acid) | Role |
| This compound | 1.0 | 1.0 g (4.75 mmol) | Starting Material |
| Methanol (MeOH) | Solvent | 20-40 mL | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MsOH) | Catalytic | ~0.1 mL | Catalyst |
| Reaction Temperature | - | Reflux (~65 °C) | Condition |
| Reaction Time | - | 4-6 hours | Condition |
| Expected Yield | - | 60-75% | Outcome |
Table 2: Reagents and Conditions for Methyl Esterification via Thionyl Chloride Method
| Reagent/Parameter | Molar Equivalence | Amount (for 1g of Acid) | Role |
| This compound | 1.0 | 1.0 g (4.75 mmol) | Starting Material |
| Thionyl Chloride (SOCl₂) | ~5.0 | 1.7 mL (23.75 mmol) | Activating Agent |
| Methanol (MeOH) | Solvent | 10-20 mL | Reagent & Solvent |
| Reaction Temperature | - | Reflux (~65 °C) | Condition |
| Reaction Time | - | 1.5-3 hours | Condition |
| Expected Yield | - | >90% | Outcome |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This method utilizes a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product. It is a straightforward and cost-effective procedure.[1][2][3]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.75 mmol).
-
Add methanol (30 mL) to the flask to suspend the starting material.
-
Carefully and slowly add concentrated sulfuric acid or methanesulfonic acid (0.1 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess methanol.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Dry the collected solid under vacuum to yield the crude methyl 4-chloro-1H-indazole-3-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.
Method 2: Esterification via Acyl Chloride Intermediate
This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then immediately reacted with the alcohol. This method is often faster and provides higher yields.[4][5][6]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber for HCl and SO₂), suspend this compound (1.0 g, 4.75 mmol) in methanol (15 mL) at 0 °C (ice bath).
-
Slowly and dropwise, add thionyl chloride (1.7 mL, 23.75 mmol) to the cooled suspension. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 1.5-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralize the crude residue by carefully adding a saturated aqueous solution of NaHCO₃ (20-30 mL).
-
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the desiccant and concentrate the filtrate under reduced pressure to afford the crude product.
-
The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 4-chloro-1H-indazole-3-carboxylate.[5]
Alternative Method: Steglich Esterification
For substrates that are sensitive to high temperatures or strong acids, the Steglich esterification offers a mild alternative.[4][7] This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] The reaction is typically performed at room temperature in an aprotic solvent like dichloromethane (DCM).
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of Indazole Derivatives in Anti-Cancer Agent Development
Disclaimer: Publicly available research on the specific anti-cancer applications of 4-Chloro-1H-indazole-3-carboxylic acid is limited. The following application notes and protocols are based on studies of structurally related indazole derivatives that have demonstrated significant anti-cancer properties. These examples are intended to provide a framework for researchers investigating novel indazole-based compounds as potential anti-cancer agents.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as therapeutic agents.[1][2] Several indazole-based drugs have been approved for the treatment of cancer, highlighting the potential of this heterocyclic system in oncology.[3] This document outlines the anti-cancer applications of various 1H-indazole-3-carboxylic acid and 1H-indazole-3-amine derivatives, providing quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Quantitative Data: Anti-cancer Activity of Indazole Derivatives
The anti-proliferative activity of various indazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | A549 (Lung Carcinoma) | 0.23 | [1][2] |
| 4T1 (Breast Cancer) | 0.31 | [1][2] | |
| MCF-7 (Breast Cancer) | 0.46 | [1][2] | |
| HepG2 (Hepatocellular Carcinoma) | 1.15 | [1][2] | |
| HCT116 (Colorectal Carcinoma) | 0.52 | [1][2] | |
| Compound 6o | A549 (Lung Carcinoma) | >40 | [4][5] |
| K562 (Chronic Myeloid Leukemia) | 5.15 | [4][5][6] | |
| PC-3 (Prostate Cancer) | 26.4 | [4][5] | |
| HepG2 (Hepatocellular Carcinoma) | 24.5 | [4][5] | |
| HEK-293 (Normal Human Embryonic Kidney) | 33.2 | [4][5][6] |
Signaling Pathways and Mechanism of Action
Several indazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Apoptosis Induction Pathway
One of the primary mechanisms of action for some indazole derivatives is the induction of apoptosis. For instance, compound 2f has been shown to induce apoptosis in 4T1 breast cancer cells by increasing the levels of reactive oxygen species (ROS), which in turn leads to a decrease in the mitochondrial membrane potential. This triggers the intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of cleaved caspase-3.[1][2]
Figure 1: Apoptosis induction pathway by an indazole derivative.
Inhibition of Cell Migration and Invasion
Compound 2f has also been observed to inhibit the migration and invasion of 4T1 cells. This is achieved by downregulating the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix, and upregulating the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[1]
p53/MDM2 Pathway
Compound 6o is suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[4][5][6]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer properties of indazole derivatives.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[4][5]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Indazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indazole derivative (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48 hours.[4][5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using a dose-response curve.
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cells
-
Indazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the indazole derivative at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control like GAPDH to normalize the protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel indazole derivative as an anti-cancer agent.
Figure 2: Preclinical evaluation workflow for an anti-cancer agent.
These application notes and protocols provide a comprehensive overview for researchers and scientists in the field of drug development, offering a starting point for the investigation of novel indazole derivatives as potential anti-cancer agents. The provided methodologies and data on related compounds can guide the design and evaluation of new chemical entities based on the this compound scaffold.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Metal-Free Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for drug discovery and development. This document provides detailed application notes and protocols for several contemporary metal-free approaches to the synthesis of substituted 1H-indazoles, offering alternatives to traditional metal-catalyzed cross-coupling reactions.
Application Note 1: Synthesis from o-Aminobenzoximes via Selective Oxime Activation
This method provides a mild and practical route to 1H-indazoles from readily available o-aminobenzoximes. The key step is the selective activation of the oxime hydroxyl group in the presence of a primary or secondary arylamine, followed by intramolecular cyclization. This approach is noted for its excellent functional group tolerance and high yields under gentle conditions.[1][2]
Key Advantages:
-
Mild Reaction Conditions: The reaction proceeds at temperatures ranging from 0 °C to room temperature, making it suitable for sensitive substrates.[2]
-
Broad Substrate Scope: Tolerates a wide variety of electron-donating and electron-withdrawing substituents on the aromatic ring.[1]
-
High Yields: Generally provides good to excellent yields of the desired 1H-indazole products.[2]
-
Scalability: The method has been shown to be amenable to scale-up.[2]
Experimental Workflow
Caption: Workflow for 1H-indazole synthesis from o-aminobenzoximes.
Quantitative Data Summary
| Entry | R¹ | R² | Activating Agent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | H | H | MsCl | Et₃N | 0-23 | 95 | [2] |
| 2 | 4-Cl | H | MsCl | Et₃N | 0-23 | 93 | [2] |
| 3 | 5-NO₂ | H | MsCl | Et₃N | 0-23 | 85 | [2] |
| 4 | H | Me | MsCl | Et₃N | 0-23 | 91 | [2] |
| 5 | H | Ph | MsCl | Et₃N | 0-23 | 88 | [2] |
Detailed Protocol: Synthesis of 1H-Indazole (Entry 1)
-
Oxime Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude o-aminobenzaldoxime.
-
Cyclization: Dissolve the crude o-aminobenzaldoxime in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the pure 1H-indazole.[2]
Application Note 2: Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds
This novel, transition-metal-free method allows for the construction of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds.[3] The reaction proceeds via a proposed [3+2] cycloaddition pathway and demonstrates a broad substrate scope, making it a valuable tool for the synthesis of diverse indazole libraries.[1][3]
Key Advantages:
-
Transition-Metal-Free: Avoids the use of expensive and potentially toxic metal catalysts.[1][3]
-
Readily Available Starting Materials: Utilizes easily accessible N-tosylhydrazones and nitroaromatics.[3]
-
Wide Substrate Scope: Applicable to a variety of substituted N-tosylhydrazones and nitroaromatic compounds.[1][3]
-
Bioactive Compound Synthesis: The method has been successfully applied in the formal synthesis of the bioactive compound WAY-169916.[1]
Proposed Reaction Pathway
Caption: Proposed pathway for 1H-indazole synthesis from N-tosylhydrazones.
Quantitative Data Summary
| Entry | N-Tosylhydrazone (Ar¹) | Nitroaromatic (Ar²) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ph | PhNO₂ | t-BuOK | DMSO | 80 | 85 | [3] |
| 2 | 4-MeC₆H₄ | PhNO₂ | t-BuOK | DMSO | 80 | 88 | [3] |
| 3 | 4-ClC₆H₄ | PhNO₂ | t-BuOK | DMSO | 80 | 75 | [3] |
| 4 | Ph | 4-MeC₆H₄NO₂ | t-BuOK | DMSO | 80 | 82 | [3] |
| 5 | Ph | 4-FC₆H₄NO₂ | t-BuOK | DMSO | 80 | 78 | [3] |
Detailed Protocol: Synthesis of 3-Phenyl-1H-indazole (Entry 1)
-
Reaction Setup: To a sealed tube, add the N-tosylhydrazone of benzaldehyde (0.5 mmol, 1.0 eq), nitrobenzene (1.0 mmol, 2.0 eq), and potassium tert-butoxide (t-BuOK, 1.5 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL).
-
Heating: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-1H-indazole.[3]
Application Note 3: PIFA-Mediated Oxidative C-N Bond Formation from Arylhydrazones
This method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a mild and efficient oxidant to mediate the intramolecular C-N bond formation from readily accessible arylhydrazones. It offers a green and reliable approach for the rapid construction of substituted 1H-indazoles under metal-free conditions.[1]
Key Advantages:
-
Metal-Free Oxidation: Employs a hypervalent iodine reagent, avoiding heavy metals.[1]
-
Mild Conditions: The reaction proceeds efficiently under mild conditions.[1]
-
Broad Functional Group Tolerance: Compatible with a variety of functional groups on the arylhydrazone starting material.[1]
-
Green Chemistry: Considered a relatively environmentally benign protocol.[1]
Logical Relationship Diagram
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Granisetron and Lonidamine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key intermediates used in the production of Granisetron and Lonidamine. The information is intended to guide researchers and professionals in the fields of medicinal chemistry and drug development.
Synthesis of Granisetron Intermediates and Final Product
Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist, widely used as an antiemetic agent to manage nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Its synthesis involves the coupling of two primary intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[1] The most common synthetic route involves forming an amide bond between an activated form of the carboxylic acid (like its acyl chloride) and the bicyclic amine.[1]
Quantitative Data for Granisetron Synthesis
| Step | Reactants | Reagents/Solvents | Yield | Purity (HPLC) | Reference |
| Acylation & Coupling | 1-methylindazole-3-carboxylic acid, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | SOCl₂, Et₃N | 92% (as HCl salt) | Not specified | [3] |
| Acylation & Coupling | 1-methylindazole-3-carboxylic acid, homotropaneamine hydrochloride | Oxalyl chloride, DMF, Dichloromethane, Triethylamine | 87.7% (as HCl salt) | Not specified | [4] |
| Final Purification | Granisetron freebase | Methanol, Hydrochloric acid, MIBK | Not specified | 99.91% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Granisetron Hydrochloride via Acyl Chloride Formation (Thionyl Chloride) [3]
-
Activation of Carboxylic Acid: Treat 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form its corresponding acyl chloride.
-
Amide Coupling: React the newly formed acyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et₃N) as a base.
-
Salt Formation: Treat the resulting Granisetron freebase with hydrochloric acid (HCl) to yield Granisetron hydrochloride. The reported overall yield for this process is 92%.[3]
Protocol 2: Synthesis of Granisetron Hydrochloride (Oxalyl Chloride Method) [4]
-
Activation: In a suitable reaction vessel, dissolve 71.1g of 1-methylindazole-3-carboxylic acid in 3000ml of dichloromethane. Add 34.6ml of oxalyl chloride while stirring.
-
Catalysis: Add 7.1ml of N,N-dimethylformamide (DMF) dropwise to the mixture and continue stirring for 4 hours.
-
Solvent Exchange: Evaporate the dichloromethane. Re-dissolve the resulting solid powder in 3000ml of fresh dichloromethane.
-
Coupling: Add 130g of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine salt (homotropaneamine hydrochloride) and 180ml of triethylamine to the solution. Stir the mixture until the solution becomes yellow and transparent.
-
Work-up: Wash the reaction mixture three times with a saturated sodium bicarbonate solution. Dry the organic layer with anhydrous potassium carbonate, filter, and recover the dichloromethane under normal pressure.
-
Isolation: Evaporate the remaining solvent under reduced pressure. Add 1000ml of absolute ethanol to the residue.
-
Salt Formation and Crystallization: Adjust the pH of the solution to 2-3 using an ethanol solution of hydrogen chloride. Add seed crystals if necessary to induce crystallization.
-
Purification: Filter the crude product and recrystallize from water and ethanol to obtain the final product. The reported yield is 87.7%.[4]
Granisetron Synthesis Workflow
Caption: General synthetic workflow for Granisetron Hydrochloride.
Synthesis of Lonidamine Intermediate and Final Product
Lonidamine is an indazole-3-carboxylic acid derivative known for its anti-cancer properties, which stem from its ability to inhibit energy metabolism in cancer cells.[6] The synthesis involves the reaction of 1H-indazole-3-carboxylic acid with 2,4-dichlorobenzyl bromide.[7] 1H-indazole-3-carboxylic acid is a shared key intermediate with some Granisetron synthesis routes.[7]
Quantitative Data for Lonidamine Synthesis
| Step | Reactants | Reagents/Solvents | Yield | Reference |
| Alkylation & Purification | 1H-indazole-3-carboxylic acid, 2,4-dichlorobenzyl bromide | Sodium hydroxide, Water, Hydrochloric acid, Acetic acid | 86.9% | [7] |
Experimental Protocol
Protocol 3: Synthesis of Lonidamine [7]
-
Reaction Setup: In a 250ml four-necked bottle, mix 5.0g (0.031mol) of 1H-indazole-3-carboxylic acid, 3.70g (0.092mol) of sodium hydroxide, and 120ml of water.
-
Alkylation: Heat the mixture to 90°C while stirring. Add 8.88g (0.037mol) of 2,4-dichlorobenzyl bromide dropwise over approximately 5 minutes.
-
Reaction Completion: After the addition is complete, raise the temperature to about 92°C and maintain it for 2 hours to complete the reaction.
-
Isolation: Cool the reaction mixture, then filter and wash the solid. Dry the collected faint yellow solid.
-
Acidification: Add the dried solid to a flask with water. Adjust the pH of the solution to 2-3 using 18% hydrochloric acid and stir for 1-3 hours.
-
Purification: Filter and dry the resulting product. For further purification, add the product to glacial acetic acid and reflux until it is completely dissolved. Decolorize with activated carbon, filter while hot, and allow the mother liquor to cool for crystallization.
-
Final Product: Filter and dry the crystals to obtain the off-white Lonidamine solid. The reported optimal yield is 86.9%.[7]
Lonidamine Synthesis Workflow
Caption: Synthetic pathway for Lonidamine.
Application: Mechanism of Action of Lonidamine
Lonidamine's anticancer activity is attributed to its role as a metabolic modulator.[8] It targets several key points in the energy metabolism of cancer cells, which are often characterized by enhanced glycolysis even in the presence of oxygen (the Warburg effect).[6][8]
Key mechanisms include:
-
Inhibition of Hexokinase II (HK-II): Lonidamine inhibits the mitochondrially bound hexokinase, a critical enzyme in the first step of glycolysis.[6][9]
-
Inhibition of Transport: It inhibits the monocarboxylate transporter (MCT) and the mitochondrial pyruvate carrier (MPC), which disrupts the transport of lactate and pyruvate, respectively.[9]
-
Mitochondrial Disruption: Lonidamine inhibits respiratory chain complexes I and II and can affect the mitochondrial permeability transition (PT) pore, leading to ATP depletion and the production of reactive oxygen species (ROS).[8][9]
-
PPP Inhibition: By affecting glycolysis, Lonidamine also suppresses the pentose phosphate pathway (PPP), leading to reduced levels of NADPH and glutathione (GSH), which are crucial for antioxidant defense.[8][9]
Lonidamine's Effect on Cancer Cell Metabolism
Caption: Lonidamine's inhibitory effects on cancer cell energy metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Lonidamine - Wikipedia [en.wikipedia.org]
- 7. CN103159679A - Synthetic method of anti-tumor medicament lonidamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-1H-indazole-3-carboxylic acid, aiming to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used two-step approach involves the initial synthesis of 4-chloro-1H-indazole followed by carboxylation at the C3 position. The first step often starts from 2-methyl-3-chloroaniline, which can be converted to 4-chloro-1H-indazole in high yield.[1] The subsequent step involves a directed metalation at the C3 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide to introduce the carboxylic acid group.
Q2: I am observing a low yield in the carboxylation step. What are the potential causes?
A2: Low yields in the C3 carboxylation of indazoles are often attributed to several factors:
-
Incomplete lithiation: The C3 proton of the indazole ring is acidic, but incomplete deprotonation by n-BuLi can lead to unreacted starting material.
-
Side reactions: The formation of byproducts can significantly lower the yield of the desired carboxylic acid.
-
Degradation of the intermediate: The lithiated intermediate can be unstable, especially at higher temperatures, leading to decomposition.[2]
-
Inefficient quenching: The reaction with CO2 might be inefficient, leading to the recovery of the starting material after workup.
Q3: How can I minimize the formation of N1 and N2 alkylated byproducts?
A3: The formation of N1 and N2 alkylated isomers is a common issue in indazole chemistry, particularly when electrophiles are present.[3] In the context of carboxylation, this is less of a concern as the reaction targets the C3 position. However, if alkylating agents are used in subsequent steps, controlling the regioselectivity is crucial. The choice of base, solvent, and temperature can influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in an anhydrous aprotic solvent like THF at low temperatures often favors N1 substitution.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. The product, being a carboxylic acid, can be extracted into an organic solvent from an acidified aqueous solution. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed if significant impurities are present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of 4-chloro-1H-indazole | 1. Inactive or insufficient n-BuLi. 2. Presence of moisture or other protic sources in the reaction. 3. Reaction temperature is too high for lithiation. | 1. Titrate the n-BuLi solution before use to determine its exact concentration. Use a sufficient excess (e.g., 2.2 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain a low temperature (typically -78 °C) during the addition of n-BuLi and for a period thereafter to ensure complete lithiation.[2] |
| Low yield of the carboxylic acid with recovery of starting material | 1. Inefficient quenching with CO2. 2. The lithiated intermediate is not stable and decomposes before quenching. | 1. Use a large excess of freshly crushed dry ice or bubble CO2 gas through the solution for an extended period to ensure complete reaction. 2. Add the CO2 quencher as soon as the lithiation is complete. Avoid letting the reaction warm up before quenching. |
| Formation of a significant amount of dark, tar-like material | Decomposition of the lithiated intermediate or side reactions at elevated temperatures. | Maintain strict temperature control throughout the reaction, especially during the addition of n-BuLi and before quenching. Uncontrolled warming can lead to the formation of reactive intermediates that polymerize.[2] |
| Product is contaminated with a byproduct lacking the carboxylic acid group | Decarboxylation of the final product during workup or purification.[3] | Avoid exposing the product to high temperatures or harsh acidic/basic conditions for prolonged periods during purification. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1H-indazole
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottomed flask, add 2-methyl-3-chloroaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (212 mmol) dropwise over 2 minutes.
-
Allow the reaction to warm to 25 °C and stir for 1 hour.
-
Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol).
-
Stir the reaction at 60 °C overnight.
-
After completion, add water (75 mL) and THF (150 mL) and cool to 0 °C.
-
Add LiOH (494 mmol) and stir at 0 °C for 3 hours.
-
Add water (200 mL) and extract with EtOAc (2 x 300 mL).
-
Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.
Expected Yield: ~100%[1]
Protocol 2: Synthesis of this compound (General Procedure Adaptation)
This protocol is a general method for the C3-carboxylation of indazoles, adapted for 4-chloro-1H-indazole.[4][5]
Materials:
-
4-chloro-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Carefully add a large excess of crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify with HCl to a pH of ~2-3.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reagent Quantities for Synthesis of 4-chloro-1H-indazole
| Reagent | Molar Eq. | Amount (for 70.6 mmol scale) |
| 2-methyl-3-chloroaniline | 1.0 | 9.95 g (8.4 mL) |
| Potassium acetate | 1.2 | 8.3 g |
| Acetic anhydride | 3.0 | 21.4 g (20.0 mL) |
| Isopentyl nitrite | 2.0 | 16.5 g (18.9 mL) |
| Lithium hydroxide | 7.0 | 20.7 g |
Table 2: Comparison of Conditions for C3-Carboxylation of Indazoles
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Quencher | Yield (%) | Reference |
| 1H-Indazole (SEM-protected) | n-BuLi (1.1) | THF | -70 | CO2 (gas) | 98 | [4] |
| Aryl Halide (general) | n-BuLi | THF | -78 | CO2 (gas) | >80 | [2] |
Visualizations
Caption: Overall synthetic pathway to the target compound.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 4-Chloro-1H-indazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. A significant side-product can be the isomeric 6-chloro-1H-indazole-3-carboxylic acid, depending on the synthetic route. Other potential impurities may arise from N-alkylation or decarboxylation of the indazole ring under harsh reaction conditions.[1]
Q2: Which purification methods are most effective for this compound?
A2: The most effective purification methods are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can separate the target compound from its impurities, allowing for an accurate determination of purity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities by detecting unexpected peaks in the spectrum.[4] A sharp melting point range is also a good indicator of high purity.[5]
Q4: My compound is a beige or off-white powder. Is this normal?
A4: While the pure compound is expected to be a white or off-white solid, a beige or slightly colored appearance in the crude product is common due to the presence of minor impurities. The purification methods described below should yield a purer, less colored product.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause | Solution |
| Oiling out | The compound is precipitating as a liquid instead of a solid. This can be due to a very high concentration of the solute, too rapid cooling, or the presence of impurities that lower the melting point of the solid. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization. |
| No crystal formation | The solution is not supersaturated, or nucleation is not occurring. | If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. If these fail, the solution may be too dilute; in this case, evaporate some of the solvent and allow it to cool again.[6] |
| Low recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If recovery is still low, some of the compound may be recovered by evaporating a portion of the mother liquor and cooling again.[6] |
| Colored impurities remain | The colored impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
Column chromatography is an effective method for separating compounds with different polarities, making it suitable for removing impurities that are significantly more or less polar than this compound.
Troubleshooting Common Column Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor separation | The solvent system (eluent) does not have the optimal polarity to resolve the compound from its impurities. | Develop a suitable eluent system using Thin Layer Chromatography (TLC) beforehand. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4. Adding a small amount of acid (e.g., acetic acid or formic acid) to the eluent can improve the peak shape of carboxylic acids by suppressing deprotonation.[7][8] |
| Streaking or tailing of the compound on the column | The compound is interacting too strongly with the stationary phase (e.g., silica gel), often due to its acidic nature. The column may be overloaded. | Add a small percentage of a polar solvent like methanol or an acid like acetic acid to the eluent to reduce tailing.[7] Ensure the amount of crude material loaded is appropriate for the column size. |
| Compound is not eluting | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent to elute highly polar compounds.[5] |
| Cracking of the silica gel bed | The column has run dry, or the packing was not uniform. | Never let the solvent level drop below the top of the silica gel.[9] Pack the column carefully as a slurry to avoid air bubbles and ensure a uniform bed. |
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble salt, which is then extracted into an aqueous layer.
Troubleshooting Common Acid-Base Extraction Issues:
| Problem | Possible Cause | Solution |
| Poor precipitation upon acidification | The aqueous solution is not sufficiently acidic, or the compound has some solubility in the acidic aqueous solution. | Add acid dropwise while monitoring the pH with pH paper to ensure complete protonation (pH ~2-3). If the product remains dissolved, it may be necessary to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the product.[10] |
| Emulsion formation at the interface of the two layers | The two immiscible layers are not separating cleanly. This can be caused by vigorous shaking or the presence of surfactants. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a saturated brine solution can help to break up the emulsion. In some cases, filtration through a pad of Celite can be effective. |
| Low recovery of the product | Incomplete extraction into the aqueous phase or incomplete precipitation. | Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer. Ensure complete acidification for precipitation. If the product is extracted back into an organic solvent, use multiple extractions to maximize recovery. |
Experimental Protocols
Recrystallization Protocol
This protocol is based on the use of a mixed solvent system, which often provides better purification than a single solvent. A methanol/water system is a good starting point for many indazole derivatives.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot methanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Column Chromatography Protocol
This protocol describes a standard silica gel column chromatography procedure. The eluent system should be optimized by TLC first.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., ethyl acetate, hexanes, methanol, acetic acid)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Once the silica gel has settled, add a layer of sand on top to protect the surface.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate with a small amount of methanol).
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% acetic acid).
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Acid-Base Extraction Protocol
This protocol is designed to separate the acidic product from neutral or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers or flasks
-
pH paper
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl dropwise with stirring until the pH is approximately 2-3 (check with pH paper).
-
The purified this compound should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The original organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover any neutral impurities.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of crude this compound, illustrating the expected outcomes of each method.
Table 1: Comparison of Purification Strategies
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Methanol/Water) | 90% | >98% | 75-85% | Effective for removing small amounts of impurities. |
| Column Chromatography (Silica Gel) | 85% | >99% | 60-75% | Best for separating mixtures with significant amounts of impurities with different polarities. |
| Acid-Base Extraction | 80% | >97% | 80-90% | Highly effective for removing neutral or basic impurities. |
Table 2: Typical Impurity Profile Before and After Purification by HPLC
| Compound | Retention Time (min) | Area % (Crude) | Area % (After Recrystallization) |
| Starting Material Impurity | 3.5 | 5.0 | <0.1 |
| This compound | 5.2 | 90.0 | 98.5 |
| Isomeric Impurity | 5.8 | 4.5 | 1.2 |
| Unknown Impurity | 7.1 | 0.5 | 0.2 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-1 versus N-2 substitution, a common challenge in the synthesis of indazole derivatives. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the ability to selectively functionalize either nitrogen atom is crucial for the development of novel therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole N-alkylation such a common problem?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. This dual reactivity often leads to the formation of a mixture of N-1 and N-2 alkylated regioisomers during synthesis.[1] The relative stability of the two possible products and the reaction pathway leading to them are influenced by a subtle interplay of factors, making it challenging to selectively obtain a single isomer.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]
Q2: What are the primary factors that influence whether alkylation occurs at the N-1 or N-2 position?
A2: The regiochemical outcome of indazole alkylation is governed by several key factors:
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[2][4][5][6] In contrast, conditions using potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[4][7]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a significant role. For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring N-2 alkylation.[1] Conversely, electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to direct alkylation to the N-2 position with high selectivity.[5][8][9][10]
-
Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.[2] For example, using α-halo esters, ketones, amides, or bromoacetonitrile has been shown to be effective for selective N-1 alkylation.[11]
-
Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are often the thermodynamically more stable products, while N-2 substituted indazoles can be favored under kinetically controlled conditions.[1][3][12] Reaction conditions can be manipulated to favor one over the other.
Troubleshooting Guide
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve selectivity for the N-1 product?
Solution: To favor the thermodynamically more stable N-1 isomer, you should employ conditions that allow for equilibration or sterically and electronically favor N-1 attack.
-
Change your base and solvent system: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity.[2][5]
-
Consider the alkylating agent: Certain electrophiles, such as α-halo carbonyl compounds, can promote equilibration towards the more stable N-1 isomer.[2]
-
Temperature adjustment: Running the reaction at a higher temperature can sometimes favor the formation of the thermodynamically more stable N-1 product, although this is not universally applicable and should be optimized on a case-by-case basis.
Problem: I need to synthesize the N-2 substituted indazole, but my current method favors the N-1 isomer. What should I change?
Solution: To favor the N-2 product, you can either exploit steric hindrance at the N-1 position or use conditions that favor the kinetic product.
-
Substituent Effects: If your indazole scaffold allows, introducing a bulky substituent at the C-7 position can effectively block the N-1 position and direct alkylation to N-2.[1] Similarly, an electron-withdrawing group at C-7 can strongly favor N-2 alkylation.[5][8][9][10]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the N-2 position.[1][2][5]
-
Acid Catalysis: The use of a Brønsted acid catalyst, such as triflic acid (TfOH), with diazo compounds has been reported to be highly selective for N-2 alkylation.[13]
Data Presentation
Table 1: Effect of Reaction Conditions on N-1/N-2 Regioselectivity of Indazole Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 5-Bromo | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 72 (47 for N-1, 25 for N-2) | [7] |
| 3-Carboxymethyl | n-Pentyl bromide | NaH | THF | 50 | >99:1 | - | [2] |
| Unsubstituted | n-Pentanol | PPh₃/DIAD | THF | RT | 1:2.5 | 78 (20 for N-1, 58 for N-2) | [2][5] |
| 7-Nitro | n-Pentyl bromide | NaH | THF | - | 4:96 | - | [5][9] |
| Unsubstituted | Ethyl diazoacetate | TfOH | DCM | RT | 0:100 | - | [13] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation using NaH/THF [2][4][6]
-
To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction [1][2]
-
Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer typically being the major product.
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Decision tree for selecting conditions for regioselective indazole N-alkylation.
Caption: Key factors that determine the outcome of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. d-nb.info [d-nb.info]
- 10. research.ucc.ie [research.ucc.ie]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Indazole-3-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of indazole-3-carboxylic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxylic acid and its derivatives?
A1: The most frequently encountered side reactions can be categorized based on the synthetic step:
-
N-Alkylation of the Indazole Ring: A significant side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]
-
Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct lacking the desired C3-substituent.[2]
-
Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, especially when using carbodiimide coupling agents like EDC. Incomplete reactions can also occur with poorly nucleophilic amines.[2]
-
Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[2]
-
Dimer and Hydrazone Formation: Depending on the synthetic route to the indazole core, side reactions can include the formation of dimers and hydrazones.[2]
Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 isomer?
A2: Achieving high selectivity for the N-1 position is a common challenge. The choice of base and solvent is critical. Generally, using a strong, non-nucleophilic base in a non-polar aprotic solvent favors N-1 alkylation. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity (>99%) for 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles.[1][3][4]
Q3: When is N-2 alkylation favored and how can I promote it?
A3: N-2 alkylation is often favored under conditions that promote kinetic control. Furthermore, steric hindrance at the C-7 position of the indazole ring can direct alkylation to the N-2 position. For example, indazoles with substituents like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position show excellent N-2 regioselectivity (≥ 96%).[3][4][5] Mitsunobu conditions have also been shown to favor the formation of the N-2 regioisomer.[6]
Q4: My amide coupling reaction with EDC is messy and gives low yields. What can I do?
A4: Messy reactions and low yields in EDC couplings are often due to the formation of an N-acylurea byproduct. To mitigate this, add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea intermediate to form a more stable active ester that is more reactive towards the amine and less prone to rearrangement.[2] Pre-activating the carboxylic acid with EDC and HOBt before adding the amine can also improve yields.[2] For challenging couplings, consider using a more potent coupling agent like HATU.[7]
Q5: I am observing significant decarboxylation of my indazole-3-carboxylic acid. How can I prevent this?
A5: Decarboxylation is typically induced by harsh reaction conditions, particularly high temperatures. To prevent this, it is crucial to use milder reaction conditions whenever possible. If high temperatures are necessary for a subsequent step (e.g., amide coupling), ensure the reaction time is minimized and monitor the reaction closely. If the desired reaction is sluggish at lower temperatures, consider using a more reactive coupling agent or catalyst to facilitate the transformation under milder conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)
Symptoms:
-
NMR and LC-MS analysis show a mixture of two isomeric products.
-
Difficulty in separating the two isomers by column chromatography.
Possible Causes:
-
Suboptimal choice of base and/or solvent.
-
Reaction conditions favoring a mixture of kinetic and thermodynamic products.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Optimize Base and Solvent | For N-1 selectivity , use a strong base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[8] For N-2 selectivity , consider Mitsunobu conditions or utilize substrates with steric hindrance at the C-7 position.[3][6] | Increased ratio of the desired regioisomer. |
| Temperature Control | Reactions at lower temperatures may favor the kinetic product (often N-2), while higher temperatures can allow for equilibration to the thermodynamic product (often N-1). | Improved regioselectivity. |
Issue 2: Low Yield and/or Impure Product in Amide Coupling Reactions
Symptoms:
-
Low isolated yield of the desired indazole-3-carboxamide.
-
TLC/LC-MS shows multiple byproducts, including a major impurity with a mass corresponding to an N-acylurea adduct when using EDC.
Possible Causes:
-
Formation of N-acylurea byproduct with carbodiimide coupling agents.
-
Incomplete reaction due to poorly nucleophilic amine or insufficiently active coupling agent.
-
Side reactions due to inappropriate base or solvent.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Suppress N-acylurea formation | Add 1-Hydroxybenzotriazole (HOBt) or OxymaPure® as an additive when using EDC.[2] | Reduced N-acylurea byproduct and increased yield of the desired amide. |
| Enhance Reactivity | For poorly reactive amines, switch from EDC/HOBt to a more potent uronium-based coupling agent like HATU or HBTU.[7] | Improved reaction rate and higher conversion to the desired product. |
| Optimize Reaction Conditions | Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[7][9] Ensure the use of anhydrous solvents like DMF or DCM.[7] | Cleaner reaction profile and improved yield. |
Data Presentation
Table 1: Effect of Base and Solvent on the N-1/N-2 Regioselectivity of Indazole Alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | N-1 : N-2 Ratio |
| 1 | Cs₂CO₃ (3) | DMF | rt | 16 | 100 | 1.4 : 1 |
| 2 | K₂CO₃ (3) | DMF | rt | 16 | 100 | 1.5 : 1 |
| 3 | NaH (3) | DMF | rt | 3 | 100 | >99 : 1 |
| 4 | NaH (3) | THF | 50 | 3 | >99 | >99 : 1 |
| 5 | K₂CO₃ (3) | MeCN | rt | 16 | 100 | 1.9 : 1 |
| 6 | Cs₂CO₃ (3) | DMSO | rt | 16 | 100 | 1.6 : 1 |
Data adapted from multiple sources for illustrative purposes.[1][8]
Table 2: Comparison of Coupling Agents for the Synthesis of Indazole-3-Carboxamides
| Coupling Agent | Additive | Base | Solvent | Typical Yield Range (%) | Notes |
| EDC | HOBt | TEA/DIPEA | DMF | 60-85 | Cost-effective; risk of N-acylurea byproduct.[2][9] |
| HATU | None | DIPEA | DMF | 85-98 | Highly efficient, especially for sterically hindered amines.[7] |
| HBTU | None | DIPEA | DMF | 80-95 | Effective and widely used, similar to HATU.[7] |
| PyBOP | None | DIPEA | DMF | 80-95 | Good alternative to BOP, which is carcinogenic.[7] |
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation of Methyl 1H-indazole-3-carboxylate
-
To a stirred suspension of Sodium Hydride (NaH, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.[2]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.
Protocol 2: High-Efficiency Amide Coupling using HATU
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq.).[7]
-
Add anhydrous N,N-Dimethylformamide (DMF) to make a ~0.1 M solution and stir until dissolved.[7]
-
Add the desired amine (1.0-1.2 eq.) to the solution.[7]
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) and stir for 2 minutes.[7]
-
Add HATU (1.0-1.1 eq.) in one portion.[7]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[7]
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether or hexanes.
-
Dry the solid under vacuum. If necessary, purify further by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of indazole-3-carboxamides.
Caption: Troubleshooting decision tree for amide coupling reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Indazole Cyclization Reactions
Welcome to the Technical Support Center for indazole synthesis. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address common challenges encountered during indazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for indazole cyclization?
A1: Several methods are commonly employed for the synthesis of indazoles. Key strategies include:
-
Cadogan Cyclization: A classic reductive cyclization of nitroaromatic compounds, often requiring high temperatures (>150 °C) with reagents like trialkyl phosphites.[1] Milder conditions (80 °C) have been developed.[1]
-
Davis-Beirut Reaction: This method constructs the 2H-indazole core from N-substituted 2-nitrobenzylamines under basic conditions through an N-N bond-forming heterocyclization.[2][3]
-
Palladium-Catalyzed Cyclization: Intramolecular C-N bond formation can be facilitated by palladium catalysts, often under mild conditions suitable for substrates with sensitive functional groups.[4]
-
Ullmann-Type Reaction: Copper-catalyzed intramolecular Ullmann cyclization is another route, though it can present challenges with reactivity and thermal hazards.[5]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions using reagents like benzynes and diazo compounds can also yield indazole structures.[4]
Q2: My indazole cyclization reaction is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in indazole cyclization can stem from several factors. Common causes include incomplete reaction, side product formation, or harsh reaction conditions leading to decomposition. To improve the yield, consider the following:
-
Optimize Reaction Temperature: Some methods, like the traditional Cadogan reaction, require high temperatures which can be detrimental.[1] Explore milder, more recently developed protocols where possible.[1][4]
-
Choice of Catalyst and Ligand: For metal-catalyzed reactions (e.g., Palladium or Copper), the choice of catalyst and ligand is crucial. Screening different combinations can significantly impact yield.
-
Solvent Effects: The reaction solvent can influence the reaction pathway. For instance, in some reactions, primary alcohol solvents can lead to unwanted side products.[1]
-
Base Selection: The type and amount of base used can be critical, particularly in reactions like the Davis-Beirut synthesis.
Q3: I am getting a mixture of N1 and N2 regioisomers. How can I control the regioselectivity of my reaction?
A3: Achieving high regioselectivity between N1 and N2 isomers is a common challenge in indazole synthesis.[3][6] The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.
-
For N1-Isomer (Thermodynamic Product): The 1H-indazole is generally the more thermodynamically stable tautomer.[2][7] Using conditions that allow for thermodynamic equilibration can favor the N1-alkylated product. For example, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is often effective for N1-selectivity.[2]
-
For N2-Isomer (Kinetic Product): The formation of the N2-isomer is often favored under kinetic control.[2] The presence of an electron-withdrawing group at the C7 position of the indazole ring can strongly direct alkylation to the N2 position.[7] Alkylation under neutral or acidic conditions can also selectively yield the N2 product.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient reducing agent (for reductive cyclizations). | In Cadogan-type reactions, ensure the phosphite or phosphine reducing agent is fresh and used in appropriate excess. Consider alternative, milder reducing agents if substrate is sensitive. |
| Poor catalyst activity. | For Pd or Cu-catalyzed reactions, screen different ligands and catalyst sources. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| Reaction temperature is too low or too high. | Systematically screen a range of temperatures. Milder conditions (e.g., 80°C) may be sufficient for some modern Cadogan protocols.[1][7] | |
| Formation of Inseparable N1/N2 Isomers | Non-optimal base/solvent combination. | For N1-selectivity, a strong, non-nucleophilic base in a non-polar aprotic solvent (e.g., NaH in THF) is a good starting point.[2][7] |
| Electronic properties of the substrate. | To favor the N2 isomer, consider introducing an electron-withdrawing group at the C7 position.[7] | |
| Formation of Side Products | Over-reduction of the nitro group. | In reductive cyclizations, carefully control the stoichiometry of the reducing agent and the reaction time. |
| Reaction with solvent. | Avoid primary alcohol solvents if hemiaminal ether formation is a possibility.[1] Isopropanol can be a suitable alternative.[1][7] | |
| Harsh Reaction Conditions Required | Traditional protocol being used. | Investigate modern, milder protocols. For example, one-pot Cadogan-Sundberg cyclizations can be more efficient.[7] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Cadogan-Type Cyclization Yield
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-nitrobenzaldehyde & aniline | Tri-n-butylphosphine | Isopropanol | 80 | Moderate to Excellent | [7] |
| Substituted o-nitrobenzaldehyde | Triethyl phosphite | Toluene | 110 | 70-90 | General Literature |
| Nitroaromatic compound | Trialkyl phosphine | Xylene | >150 | Variable | [1] |
Table 2: Controlling N1/N2 Regioselectivity in Indazole Alkylation
| Desired Isomer | Key Strategy | Example Conditions | Typical Selectivity | Reference |
| N1-Substituted | Thermodynamic Control | NaH (1.2 eq) in anhydrous THF, 0°C to RT | High N1 selectivity | [2][7] |
| N2-Substituted | Electronic Direction | C7-electron-withdrawing group (e.g., -NO₂) | ≥96% N2-selectivity | [7] |
| N2-Substituted | Acidic Conditions | Alkyl 2,2,2-trichloroacetimidates, cat. TfOH | High N2 selectivity | [7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, gentle heating to 50 °C can be applied. Monitor the progress by TLC or LC-MS until the starting material is consumed.[7]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[7]
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[7]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[7]
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[7]
Visual Guides
Caption: Troubleshooting workflow for optimizing indazole cyclization reactions.
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole synthesis.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion in amide bond formation with indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in amide bond formation with indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in amide bond formation with indazoles?
Low yields in indazole amide coupling reactions can stem from several factors:
-
Sub-optimal Coupling Reagent: The choice of coupling reagent is critical. While standard reagents like EDC/HOBt are cost-effective, more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, often require more potent reagents like HATU or T3P to achieve high yields.[1]
-
Reaction Conditions: Factors such as solvent, base, temperature, and reaction time significantly impact conversion. Indazoles and their carboxylic acids may have limited solubility in certain solvents, and the choice of base can influence both the reaction rate and the formation of side products.[1]
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, leading to reduced yields and complex purification. Common side reactions include N-alkylation of the indazole ring, formation of N-acylurea byproducts with carbodiimide reagents, and decarboxylation of the indazole-3-carboxylic acid at harsh conditions.[2]
-
Poorly Nucleophilic Amines: Electron-deficient or sterically hindered amines react more slowly, leading to incomplete conversions. In these cases, a more powerful coupling agent, increased temperature, or longer reaction times may be necessary.[2]
-
Quality of Reagents and Solvents: The presence of water can hydrolyze the activated carboxylic acid intermediate, halting the reaction. It is crucial to use anhydrous solvents and fresh reagents.[1]
Q2: Which coupling agent should I choose for my indazole amide synthesis?
The selection of a coupling agent depends on the specific substrates and the complexity of the desired amide.
-
EDC/HOBt: This is a common and cost-effective choice for routine amide couplings with relatively reactive amines.[1] The addition of HOBt helps to suppress side reactions like N-acylurea formation and racemization.[2][3]
-
HATU: Highly recommended for difficult couplings, including those with sterically hindered or electron-deficient amines.[1][4] It generally provides faster reactions and higher yields compared to EDC/HOBt.
-
PyBOP: A good alternative to BOP, which is carcinogenic. It is effective for a range of amide bond formations.[1]
-
T3P® (Propylphosphonic anhydride): A potent coupling agent that can be effective when others fail.[2]
Q3: What are the recommended solvents and bases?
-
Solvents: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for indazoles and coupling reagents.[1] Dichloromethane (DCM) and acetonitrile are also viable options, particularly if the starting materials are sufficiently soluble.[1]
-
Bases: A non-nucleophilic tertiary amine base is typically required.
Q4: How can I minimize the formation of the N-acylurea byproduct when using EDC?
The formation of an N-acylurea byproduct is a common issue with carbodiimide coupling agents like EDC. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[7] To minimize this:
-
Add HOBt or OxymaPure: These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[2]
-
Control the Order of Addition: Activating the carboxylic acid with EDC and HOBt before adding the amine can often improve yields by favoring the formation of the active ester.[2]
-
Use a Non-nucleophilic Base: A base like DIPEA is preferred over more nucleophilic options.[1]
Q5: My starting indazole-3-carboxylic acid seems to be degrading. What could be the cause?
Indazole-3-carboxylic acid can undergo decarboxylation under harsh reaction conditions, such as high temperatures, leading to the formation of an indazole byproduct.[8] If you suspect degradation, consider running the reaction at a lower temperature.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired amide product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Multiple Spots on TLC / Messy Reaction Mixture
A complex reaction mixture often indicates the presence of side products.
Caption: Troubleshooting guide for side product formation.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Challenging Amide Coupling
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Reference |
| HATU | None | DIPEA | DMF | 5 | 38 | [9] |
| BOPCl | None | TEA | DCM | 24 | 28 | [9] |
| EDC | DMAP | DIPEA | ACN | 42 | 11 | [9] |
| EDC | HOBt/DMAP | DIPEA | ACN | 10 | 91 | [9] |
Data adapted for a representative challenging coupling of an electron-deficient amine.
Table 2: Yields for EDC/HOBt Coupling of 1H-Indazole-3-Carboxylic Acid with Various Amines
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | TEA | DMF | 4-6 | 85 | [10] |
| Diethylamine | TEA | DMF | 4-6 | 78 | [10] |
| 4-Fluoroaniline | TEA | DMF | 4-6 | 75 | [10] |
| 1-(2-Aminophenyl)piperazine | TEA | DMF | 4-6 | 82 | [10] |
| 1-(Pyridin-4-yl)piperazine | TEA | DMF | 4-6 | 70 | [11] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is suitable for standard amide bond formation with indazole-3-carboxylic acid and relatively reactive amines.[2][10]
-
Dissolve Reagents: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.
-
Add Base: Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.
-
Add Coupling Reagent: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for challenging couplings, including those with less reactive or sterically hindered amines.[1]
-
Prepare Acid Solution: To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).
-
Pre-activation: Add DIPEA (2.0-3.0 eq.) and HATU (1.0-1.1 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add Amine: Add the amine (1.0-1.2 eq.) to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1.
Visualization of Key Processes
General Amide Coupling Mechanism (EDC/HOBt)
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Removal of starting material from 4-Chloro-1H-indazole-3-carboxylic acid product
Welcome to the technical support center for 4-Chloro-1H-indazole-3-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the removal of starting materials from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I might find as impurities in my this compound product?
A1: Based on common synthetic routes, the most likely starting material impurities are 2-amino-3-chlorobenzoic acid or 3-chloro-2-methylaniline . The presence of either depends on the specific synthetic pathway used to generate the indazole ring system.
Q2: My NMR analysis shows unreacted starting material. What is the quickest way to remove it?
A2: For acidic or basic starting materials like 2-amino-3-chlorobenzoic acid, a liquid-liquid acid-base extraction is often the most effective and rapid purification method. For neutral starting materials or if extraction is ineffective, column chromatography is the next best option.
Q3: How can I differentiate the product from the starting material, 2-amino-3-chlorobenzoic acid, based on their physical properties?
A3: You can leverage the differences in their acidity and solubility. The product, this compound, is a stronger acid than the starting material. This difference is key for separation by acid-base extraction. Their melting points and solubility profiles in various solvents also differ, which can be used for purification by recrystallization.
Physicochemical Properties Comparison
The following table summarizes key physicochemical properties of the final product and a common starting material, which are crucial for designing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Predicted pKa | Melting Point (°C) | Solubility |
| This compound (Product) | 196.59[1] | 1.56 ± 0.10[2] | 246 °C[2] | Soluble in polar organic solvents (e.g., THF, DMF); forms soluble salts in aqueous base. |
| 2-Amino-3-chlorobenzoic acid (Starting Material) | 171.58[3] | 4.57 ± 0.10[3][4] | 189-191 °C[3] | Sparingly soluble in water[5]; soluble in DMSO, Methanol.[3][4] |
Troubleshooting Guides & Experimental Protocols
Issue 1: Removal of 2-Amino-3-chlorobenzoic Acid (Amphoteric Impurity)
This starting material has both a basic amino group and an acidic carboxylic acid group. The significant difference in the pKa of the carboxylic acids between the product and the starting material allows for selective separation.
This protocol exploits the pKa difference to selectively extract the product. The much lower pKa of the indazole product means it can be deprotonated by a weak base like sodium bicarbonate, while the less acidic starting material remains largely protonated.
Experimental Protocol: Selective Extraction using Sodium Bicarbonate
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like ethyl acetate (EtOAc).
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move to the aqueous layer, while the less acidic 2-amino-3-chlorobenzoic acid will largely remain in the organic layer. Repeat the extraction on the organic layer 2-3 times to ensure complete recovery of the product.
-
Combine & Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining organic-soluble impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water and then dry it under a vacuum to yield the purified product.
Caption: Workflow for purifying this compound.
Issue 2: Removal of Neutral or Weakly Basic Starting Materials (e.g., 3-Chloro-2-methylaniline)
If the synthesis involves a neutral or weakly basic starting material, a different approach is required.
Flash column chromatography is a highly effective method for separating compounds with different polarities. The carboxylic acid product is significantly more polar than a starting material like 3-chloro-2-methylaniline.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane. The less polar starting material will elute first, followed by the more polar product. A small amount of acetic or formic acid is sometimes added to the mobile phase to improve the peak shape of carboxylic acids.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Decision guide for selecting the appropriate purification strategy.
Recrystallization is an effective technique if a solvent can be found in which the product and impurity have significantly different solubilities.
Experimental Protocol: Recrystallization
-
Solvent Screening: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find one where this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under a vacuum.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Amino-3-chlorobenzoic acid CAS#: 6388-47-2 [m.chemicalbook.com]
- 4. 6388-47-2 CAS MSDS (2-Amino-3-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
Preventing decomposition of indazole derivatives during reaction workup
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the decomposition of indazole derivatives during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My indazole derivative appears to be decomposing during aqueous workup. What are the most likely causes?
A1: Decomposition of indazoles during aqueous workup is often linked to pH instability, exposure to oxidizing agents, or elevated temperatures. The indazole ring system can be sensitive to both strongly acidic and strongly basic conditions, which may lead to ring opening, hydrolysis of sensitive functional groups, or other side reactions.[1][2] It is advisable to perform workups under neutral or mildly acidic/basic conditions and to avoid excessive heat during solvent evaporation.[1]
Q2: I am observing the formation of an o-aminobenzonitrile-related impurity. What is causing this, and how can I prevent it?
A2: This is a classic decomposition pathway for N-1 substituted indazoles known as ring-opening isomerization. It is typically initiated by a strong base, which deprotonates the C3 position, leading to the cleavage of the N-N bond.[3][4]
Prevention Strategies:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) during the workup if your product is an N-1 substituted indazole.
-
Use Unprotected Indazoles: If the reaction chemistry allows, using an unprotected indazole (with a free N-H) can prevent this issue. The base will deprotonate the acidic N-H proton in situ, protecting the ring from C3 deprotonation and subsequent opening.[4]
-
N-2 Protection: N-2 substituted indazoles are not prone to this ring-opening mechanism.[3] If your synthesis allows for regioselective protection at the N-2 position, this can be an effective strategy.
Q3: My final product is showing signs of oxidation after workup and purification. Is this common for indazoles?
A3: While the indazole core is generally robust, it can be susceptible to oxidation under certain conditions, especially if the ring is activated by electron-donating groups. Exposure to atmospheric oxygen over long periods (autoxidation), residual oxidizing agents from the reaction (e.g., peroxides), or even high-intensity light can lead to degradation.[5] Some indazole derivatives are even investigated for their antioxidant properties, indicating their reactivity towards oxidative species.[6][7]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the workup and solvent evaporation steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that all oxidizing agents from the preceding reaction have been thoroughly quenched before initiating the workup.
-
Light Protection: Protect the compound from direct light, especially if it is colored, by using amber vials or wrapping flasks in aluminum foil.
Q4: I am struggling to separate N-1 and N-2 alkylated regioisomers. Can workup conditions affect the isomer ratio?
A4: While the kinetic vs. thermodynamic ratio of N-1 and N-2 isomers is primarily set during the reaction itself, harsh workup conditions (e.g., strong acid/base, high heat) could potentially lead to the degradation of one isomer over the other, thus altering the final isolated ratio.[1] However, the most significant challenge with these isomers is their similar polarity, which makes separation by standard column chromatography difficult.[8][9] An alternative purification strategy is often required.[10]
Troubleshooting Guides
Issue 1: Product Loss During Acid-Base Extraction
Symptoms: Low recovery of the desired compound after performing a liquid-liquid extraction involving acidic or basic aqueous layers.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Protonation/Deprotonation Issues | Indazole is amphoteric, with pKa values of ~1.0 for the indazolium cation and ~13.9 for the indazolate anion.[11] Ensure the pH of the aqueous phase is sufficiently far from the pKa of your derivative to ensure it resides in the organic layer. A pH of 3-4 for acidic extraction and 10-11 for basic extraction is a good starting point. | 1. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a saturated aqueous solution of NaHCO₃ (pH ~8.5) or a dilute buffer instead of strong bases like NaOH.3. For acidic washes, use a dilute solution of citric acid or saturated NH₄Cl (pH ~4.5-5.5) instead of strong acids like HCl.[12]4. Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product.5. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C). |
| Emulsion Formation | The salt form of the indazole derivative may act as a surfactant, leading to emulsions and poor phase separation. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions.2. If an emulsion persists, filter the entire mixture through a pad of Celite®.3. Consider using a different solvent system for the extraction. |
| Degradation under pH Stress | Prolonged exposure to strong acids or bases can cause decomposition. | 1. Minimize the contact time between the organic layer containing your product and the acidic/basic aqueous phase.2. Perform extractions at a lower temperature (e.g., in an ice-water bath) to slow down potential degradation reactions. |
Issue 2: Decomposition During Purification
Symptoms: Streaking on TLC plates, appearance of new spots after column chromatography, or low recovery of pure compound. The isolated product may show discoloration.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol | | :--- | :--- | | Silica Gel Acidity | Standard silica gel is slightly acidic and can cause degradation of acid-sensitive indazole derivatives on the column. | Option A: Neutralize Silica Gel 1. Prepare a slurry of silica gel in the desired mobile phase.2. Add a small amount of a suitable base, such as triethylamine (~0.5-1% v/v) or pyridine, to the slurry and the mobile phase.3. Pack and run the column as usual.Option B: Use Alternative Stationary Phase 1. Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if the compound is highly sensitive. | | High Temperature | High temperatures during solvent evaporation can induce decomposition or side reactions.[13] | 1. Use a rotary evaporator with the water bath temperature set no higher than 40 °C.2. For very sensitive compounds, remove the final traces of solvent under high vacuum at room temperature without heating. | | Isomer Separation Issues | N-1 and N-2 isomers often have very similar Rf values, leading to co-elution and the appearance of an "impure" product. | 1. Recrystallization: This is often more effective than chromatography for separating N-1/N-2 isomers.[9][10] - Dissolve the isomer mixture in a minimal amount of a good solvent (e.g., acetone, ethanol) at an elevated temperature. - Slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. - Add a drop of the good solvent to redissolve the solid and then allow the solution to cool slowly. - One isomer will preferentially crystallize, leaving the other in the mother liquor. |
Visualization of Key Processes
Below are diagrams illustrating common challenges and workflows for handling indazole derivatives.
Caption: A decision-making workflow for troubleshooting low product recovery.
Caption: The base-mediated ring-opening decomposition pathway of N-1 indazoles.
Caption: A workflow for separating challenging N-1 and N-2 regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Indazole - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: C-H Functionalization of the Indazole Ring
Welcome to the technical support center for the C-H functionalization of the indazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging area of synthetic chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during the C-H functionalization of indazoles.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the catalyst is not old or degraded. If using a pre-catalyst, ensure the activation conditions are optimal. Consider in-situ generation of the active catalyst. | An increase in reaction conversion and product yield. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, phenanthrolines) to identify one that promotes the desired reactivity.[1][2] | Improved reaction efficiency and yield. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for C-H activation to occur or too high, leading to catalyst decomposition or side product formation. Perform a temperature screen to find the optimal range. | Identification of the ideal temperature for product formation. |
| Incorrect Solvent | The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.[3] Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, DMF, water).[2][3][4] | Enhanced reaction rates and yields. |
| Catalyst Poisoning | The indazole nitrogen can coordinate to the metal center, inhibiting catalysis.[5] The use of appropriate ligands or directing groups can mitigate this. Consider using a directing group on the N1 or N2 position. | Restoration of catalytic activity and formation of the desired product. |
Issue 2: Poor Regioselectivity (Functionalization at the Wrong Position)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Reactivity of the Indazole Ring | The C3 position of the indazole ring is often the most electronically favored site for functionalization.[6] To target other positions (e.g., C4, C5, C6, C7), a directing group is often necessary.[7] | Redirection of the functionalization to the desired position. |
| Incorrect Directing Group | The choice of directing group is crucial for controlling regioselectivity.[7] Experiment with different directing groups (e.g., pyridyl, pyrimidyl, amides) to achieve the desired outcome. | Functionalization at the position dictated by the directing group. |
| Steric Hindrance | Bulky substituents on the indazole ring or the coupling partner can influence the site of functionalization. Analyze the steric environment of the substrate and consider modifications to favor the desired isomer. | Improved regioselectivity towards the less sterically hindered position. |
| Ligand Effects | The ligand can influence the regioselectivity of the reaction.[8] A change in ligand can alter the steric and electronic environment around the metal center, favoring a different regioisomer. | A shift in the product distribution towards the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the C-H functionalization of indazoles?
The primary challenge is controlling the regioselectivity. The indazole ring has multiple C-H bonds with different reactivities, and achieving functionalization at a specific position often requires careful optimization of reaction conditions, particularly the use of directing groups.[7] The inherent electronic properties of the indazole nucleus favor functionalization at the C3 position.[6]
Q2: How do I choose an appropriate directing group for my desired transformation?
The selection of a directing group depends on the target position for functionalization. For instance, N-aryl groups on the indazole can direct ortho-functionalization on the aryl ring.[9][10] For functionalization on the indazole core itself, various nitrogen-coordinating groups can be installed on the indazole nitrogen to direct the reaction to specific C-H bonds. It is also crucial to consider the ease of installation and subsequent removal of the directing group.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
Many C-H functionalization reactions, particularly those employing organometallic catalysts, are sensitive to air and moisture. It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Schlenk techniques or the use of a glovebox are highly recommended.
Q4: Can I perform C-H functionalization on an N-H free indazole?
While challenging due to potential catalyst inhibition by the free N-H group, some protocols have been developed for the direct C-H functionalization of N-H indazoles.[1][2] These often require specific ligand and base combinations to overcome the inhibitory effects. Protecting the indazole nitrogen is a common strategy to improve reaction outcomes.
Data Presentation
Table 1: Comparison of Reaction Conditions for C3-Arylation of 1-Methyl-1H-indazole
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ | Toluene | 160 | 85 | [2] |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Water | 100 | 75 | [3] |
| PdCl₂ (10) | Phen (10) | K₃PO₄/Ag₂CO₃ | DMA | 150 | Moderate | [2] |
| Pd(OAc)₂ (20) | Phen (40) | - | DMA | - | Moderate | [2] |
Table 2: Optimization of Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles
| Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| [CpRhCl₂]₂ | AgSbF₆ | DCE | 110 | 55 | [11] |
| [CpRhCl₂]₂ | AgSbF₆ | THF | 110 | 55 | [11] |
| [CpRhCl₂]₂ | AgSbF₆ | HOAc | 110 | 64 | [11] |
| [CpRhCl₂]₂ | AgSbF₆ | Dioxane | 110 | 81 | [11] |
| --INVALID-LINK--₂ | - | Dioxane | 110 | 79 | [11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-indazole [2]
-
To an oven-dried screw-cap vial, add 1-methyl-1H-indazole (0.25 mmol, 1.0 equiv), aryl iodide (0.5 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 10 mol%), and 1,10-phenanthroline (0.025 mmol, 10 mol%).
-
Add Cs₂CO₃ (0.25 mmol, 1.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (1 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indazole.
Protocol 2: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles [11]
-
To a screw-cap vial, add azobenzene (0.10 mmol, 1.0 equiv), aldehyde (0.20 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol%), and AgSbF₆ (0.01 mmol, 10 mol%).
-
Add anhydrous dioxane (0.5 mL).
-
Seal the vial and heat the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 2-aryl-2H-indazole product.
Visualizations
Caption: A generalized catalytic cycle for the C-H functionalization of indazoles.
References
- 1. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Indazole Synthesis
Welcome to the technical support center for the scale-up of indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on transitioning indazole synthesis from the laboratory to a pilot plant. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to aid in your scale-up endeavors.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the scale-up of indazole synthesis in a question-and-answer format.
Q1: We are observing a significant drop in yield for our indazole synthesis upon moving from the lab to the pilot plant. What are the likely causes and how can we troubleshoot this?
A1: A decrease in yield during scale-up is a common challenge and can often be attributed to issues with mass and heat transfer, reagent addition rates, and the impurity profile of starting materials. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side reactions and the degradation of either the starting material or the product.[1] Many indazole synthesis reactions are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]
Troubleshooting Steps:
-
Review Mixing Efficiency: Ensure the mixing in the pilot plant reactor is sufficient to maintain a homogenous reaction mixture. Consider adjusting the impeller speed or design.
-
Improve Heat Transfer: Utilize a jacketed reactor with an efficient cooling system to prevent temperature spikes. For highly exothermic reactions, consider a continuous flow setup which offers superior heat transfer compared to batch reactors.[1]
-
Control Reagent Addition: The rate of reagent addition, which is easily controlled in the lab, can significantly impact the reaction profile at a larger scale.[1] A slower, more controlled addition in the pilot plant can prevent localized high concentrations and exotherms.
-
Analyze Starting Material Purity: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[1] It is crucial to re-evaluate the purity of all reagents at the pilot scale.
Q2: During the N-alkylation of our indazole, we are getting an inconsistent and often low ratio of the desired N1-isomer to the N2-isomer. How can we improve the regioselectivity for the N1-substituted product?
A2: The regioselectivity of indazole N-alkylation is a delicate balance of several factors, including the choice of base and solvent, steric and electronic effects of substituents on the indazole ring, and the reaction temperature.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and strategies to favor the N1-alkylated product often rely on conditions that allow for thermodynamic equilibration.[2][3]
Strategies to Favor N1-Alkylation:
-
Base and Solvent Selection: The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[2][3]
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[2]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N1-isomer.
Below is a troubleshooting workflow to improve N1-selectivity:
Q3: We are struggling with the purification of our final indazole product at the pilot scale. What are some common issues and how can we address them?
A3: Purification at a larger scale presents different challenges than in the lab. Common issues include the product "oiling out" during crystallization, poor purity after crystallization, low recovery, and difficulties with scaling up column chromatography.
Troubleshooting Purification:
-
Product 'Oiling Out' During Crystallization: This often happens when the product is supersaturated in a solvent where it has high solubility. Try using a solvent system where the product has lower solubility at room temperature but is soluble at elevated temperatures. A slower cooling rate can also promote crystal growth over oiling out.
-
Poor Purity After Crystallization: This can be due to the co-crystallization of impurities. Consider a solvent/anti-solvent crystallization. Also, ensure that the starting materials are of high purity to minimize the formation of impurities that are difficult to separate.
-
Low Recovery from Crystallization: This may be due to the product having significant solubility in the mother liquor. Optimize the solvent system and cooling temperature to minimize solubility.
-
Issues with Scale-Up Chromatography: Direct scale-up of lab-scale chromatography can be inefficient. Consider alternative purification methods like crystallization if possible. If chromatography is necessary, optimize the loading and solvent gradient for the larger column.
Q4: What are the key safety considerations when scaling up indazole synthesis, particularly for reactions involving hazardous reagents or exothermic events?
A4: Safety is paramount during scale-up. A thorough risk assessment should be conducted for each step.[4] Key considerations include:
-
Thermal Hazards: Many indazole syntheses are exothermic.[1] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.[4] Consider using a reaction calorimeter to determine the heat of reaction before moving to the pilot plant.
-
Hazardous Reagents: Reagents like sulfonyl chlorides are reactive and moisture-sensitive.[5] Handling these on a large scale requires a well-ventilated area, appropriate personal protective equipment (PPE), and careful control of reaction conditions to manage potential exotherms.[5]
-
Unstable Intermediates: Some indazole syntheses involve unstable intermediates like diazonium salts. Continuous flow chemistry is an excellent strategy to mitigate the risks associated with these species, as only a small amount is present in the reactor at any given time.[6]
-
Process Safety Management: Implement robust process safety management (PSM) systems, including standard operating procedures (SOPs), operator training, and emergency shutdown procedures.
Quantitative Data Summary
The following tables provide a summary of quantitative data for different indazole synthesis methods to facilitate comparison.
Table 1: Comparison of N-Alkylation Conditions for Indazole
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| NaH | THF | Room Temp | >99:1 | 93 | [3] |
| K₂CO₃ | DMF | 120 | 58:42 | 72 (total) | [7] |
| Cs₂CO₃ | MeCN | 50 | - | - | [7] |
| Mitsunobu (DIAD/PPh₃) | THF | Room Temp | 1:2.5 | 78 (total) | [3] |
Table 2: Comparison of Different Indazole Synthesis Routes
| Synthetic Route | Typical Yields | Key Advantages | Key Limitations | Reference |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | >80% | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions. | Requires synthesis of sydnone precursors. | [8] |
| Davis-Beirut Reaction | 60-90% | Metal-free, uses inexpensive starting materials. | Can be low-yielding with certain substrates. | [8] |
| Transition-Metal-Catalyzed C-H Activation | 50-95% | High atom economy, applicable to both 1H and 2H isomers. | Requires expensive and potentially toxic transition-metal catalysts. | [8] |
| One-pot Condensation-Cadogan Reductive Cyclization | Moderate to Excellent | Operationally simple, mild conditions, no need to isolate intermediates. | Steric hindrance and electronic effects can impact yields. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: Selective N1-Alkylation of Indazole (Lab Scale)
This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamic control.[1]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride (1.2 equiv) portion-wise to the solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.
-
Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Protocol 2: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines
This protocol describes a versatile one-step synthesis of 1H-indazoles in a continuous flow reactor, which is advantageous for its operational simplicity and scalability.[6]
Materials and Equipment:
-
Flow chemistry system with at least two pumps and a heated reactor module.
-
T-mixer and residence time unit (e.g., 10 mL PFA or stainless steel coil).
-
Back pressure regulator.
-
Substituted o-fluorobenzaldehyde.
-
Methylhydrazine.
-
Diisopropylethylamine (DIPEA).
-
Dimethylacetamide (DMA).
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of the desired o-fluorobenzaldehyde in DMA.
-
Solution B: Prepare a solution of methylhydrazine (1.2 M) and DIPEA (1.05 M) in DMA.
-
-
System Setup:
-
Assemble the flow reactor system with a T-mixer to combine the two reagent streams.
-
Use a heated reactor coil of appropriate volume to achieve the desired residence time (e.g., a 10 mL coil for a 10-minute residence time at a total flow rate of 1.0 mL/min).
-
Set the back pressure regulator to 10-15 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Reaction Execution:
-
Set the reactor temperature to 150 °C.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil.
-
-
Collection and Workup:
-
Collect the output from the reactor after the system has reached a steady state.
-
The collected solution can then be processed in a standard batch workup involving extraction and purification.
-
Below is a diagram illustrating the experimental workflow for the continuous flow synthesis of 1H-indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N 1-indazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-Chloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-1H-indazole-3-carboxylic acid, a crucial starting material in the synthesis of various pharmacologically active compounds. By comparing its spectral data with structurally similar alternatives, this document aims to facilitate the unambiguous confirmation of its chemical structure, ensuring the integrity of subsequent research and development.
Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons within a molecule.
For this compound, the key structural features to be confirmed by ¹H NMR are the three adjacent aromatic protons on the benzene ring and the labile protons of the carboxylic acid and the indazole NH group. The presence and substitution pattern of the chloro group significantly influence the chemical shifts of the aromatic protons, providing a unique fingerprint for this molecule.
Workflow for ¹H NMR Structural Analysis
The following diagram illustrates the typical workflow for confirming a chemical structure using ¹H NMR spectroscopy.
Caption: Workflow for structural confirmation using 1H NMR analysis.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR data for this compound and compares it with the experimentally determined data for the parent compound, 1H-indazole-3-carboxylic acid, and a related derivative, 1H-indazole-3-carboxamide. The data is referenced in DMSO-d₆, a common solvent for these types of compounds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-5 | ~ 7.45 | t | ~ 7.9 | 1H |
| (Predicted) | H-6 | ~ 7.70 | d | ~ 8.4 | 1H |
| H-7 | ~ 7.90 | d | ~ 7.4 | 1H | |
| NH | ~ 13.9 | br s | - | 1H | |
| COOH | ~ 13.5 (exchangeable) | br s | - | 1H | |
| 1H-indazole-3-carboxylic acid [1][2] | H-5 / H-6 | 7.23 - 7.48 | m | - | 2H |
| H-4 | 7.61 | d | 8.5 | 1H | |
| H-7 | 8.01 | d | 8.0 | 1H | |
| NH / COOH | 13.53 | s (broad) | - | 2H | |
| N-benzyl-1H-indazole-3-carboxamide [3] | H-5 / H-6 | 7.22 - 7.43 | m | - | 2H |
| H-4 | 7.64 | d | 8.0 | 1H | |
| H-7 | 8.21 | d | 8.2 | 1H | |
| NH (Indazole) | 13.88 | s | - | 1H | |
| CH₂ (benzyl) | 4.52 | d | 6.8 | 2H | |
| Phenyl (benzyl) | 7.22 - 7.43 | m | - | 5H | |
| NH (amide) | 9.08 | t | - | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Analysis of the Comparison:
-
Aromatic Region: The key difference in the predicted spectrum of this compound compared to the unsubstituted analogue is the downfield shift of the aromatic protons and the change in splitting patterns due to the chloro-substituent at the 4-position. The electron-withdrawing nature of the chlorine atom deshields the adjacent protons, causing them to resonate at a lower field. The expected pattern for the 4-chloro derivative is a triplet for H-5 and two doublets for H-6 and H-7. This contrasts with the more complex multiplet and two distinct doublets observed for the unsubstituted parent acid.
-
Labile Protons: The NH proton of the indazole ring is expected to appear as a broad singlet at a very low field (~13.9 ppm), similar to what is observed in related indazole derivatives[3]. The carboxylic acid proton is also expected in this region and will likely be a broad, exchangeable signal.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a ¹H NMR spectrum of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a small vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters for a small organic molecule. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
Data Analysis:
-
Analyze the chemical shifts, multiplicities, and coupling constants of all signals.
-
Compare the obtained spectrum with the predicted data and the spectra of the reference compounds to confirm the structure of this compound.
-
This guide provides the necessary framework for the structural confirmation of this compound using ¹H NMR spectroscopy. By following the outlined procedures and utilizing the comparative data, researchers can confidently verify the integrity of their material.
References
A Comparative Guide to the Synthetic Pathways of 4-Chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic pathways for the preparation of 4-Chloro-1H-indazole-3-carboxylic acid, a key building block in the development of various pharmaceutical agents. The following sections detail the experimental protocols, present quantitative data for each route, and offer a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for their potential as kinase inhibitors, anti-cancer agents, and other therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal chemistry and drug development community. This guide compares two primary synthetic strategies: a linear synthesis commencing from 3-chloro-2-methylaniline (Pathway 1) and a convergent approach starting from 4-chloro-2-aminobenzoic acid (Pathway 2).
Comparative Analysis of Synthetic Pathways
The two pathways offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Parameter | Pathway 1: From 3-Chloro-2-methylaniline | Pathway 2: From 4-Chloro-2-aminobenzoic acid |
| Starting Material Cost & Availability | Readily available | Readily available |
| Number of Steps | 2 | 3 |
| Overall Estimated Yield | High (potentially ~98%) | Moderate |
| Key Reactions | Diazotization/Cyclization, Lithiation/Carboxylation | Diazotization, Reduction, Cyclization |
| Reagents & Conditions | Uses cryogenic conditions and organolithium reagents | Involves diazotization and reduction steps |
| Scalability | May require specialized equipment for low-temperature reactions | Generally scalable with standard laboratory equipment |
| Potential for Diversification | The indazole intermediate can be functionalized at other positions. | Limited diversification of the core structure. |
Pathway 1: Synthesis from 3-Chloro-2-methylaniline
This two-step pathway involves the formation of the indazole ring followed by carboxylation at the 3-position.
Caption: Synthetic route starting from 3-Chloro-2-methylaniline.
Experimental Protocol: Pathway 1
Step 1: Synthesis of 4-Chloro-1H-indazole [1]
-
To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) in a suitable organic solvent (e.g., chloroform), add potassium acetate (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C and add isoamyl nitrite (2.0 eq). Stir overnight at this temperature.
-
After completion, cool the reaction to 0 °C and add tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (7.0 eq) and stir for 3 hours at 0 °C.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.
Quantitative Data: Step 1
| Reactant | Molar Eq. | Molecular Weight | Amount |
| 3-Chloro-2-methylaniline | 1.0 | 141.60 g/mol | 9.95 g |
| Potassium acetate | 1.2 | 98.14 g/mol | 8.3 g |
| Acetic anhydride | 3.0 | 102.09 g/mol | 20.0 mL |
| Isoamyl nitrite | 2.0 | 117.15 g/mol | 18.9 mL |
| Lithium hydroxide | 7.0 | 23.95 g/mol | 20.7 g |
| Product | 152.58 g/mol | 11.07 g | |
| Yield | 100% [1] |
Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for the carboxylation of N-protected indazole.[2]
-
Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data: Step 2 (Estimated)
| Reactant | Molar Eq. | Molecular Weight |
| 4-Chloro-1H-indazole | 1.0 | 152.58 g/mol |
| n-Butyllithium | 1.1 | 64.06 g/mol |
| Carbon Dioxide | Excess | 44.01 g/mol |
| Product | 196.59 g/mol | |
| Estimated Yield |
Pathway 2: Synthesis from 4-Chloro-2-aminobenzoic acid
This three-step pathway involves the formation of a hydrazine intermediate followed by cyclization to form the indazole ring.
Caption: Synthetic route starting from 4-Chloro-2-aminobenzoic acid.
Experimental Protocol: Pathway 2
This protocol is based on analogous transformations of related aminobenzoic acids.
Step 1: Synthesis of 4-Chloro-2-diazoniumbenzoate
-
Suspend 4-chloro-2-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used directly in the next step.
Step 2: Synthesis of 4-Chloro-2-hydrazinylbenzoic acid
-
Prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent to obtain 4-chloro-2-hydrazinylbenzoic acid hydrochloride.
-
The free hydrazine can be obtained by neutralization with a base.
Step 3: Synthesis of this compound
-
Heat the 4-chloro-2-hydrazinylbenzoic acid hydrochloride (or the free hydrazine) in a suitable high-boiling solvent (e.g., water or dilute acid) at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to afford this compound.
Quantitative Data: Pathway 2 (Estimated)
Yields for this pathway are estimated based on similar reported procedures for analogous compounds.
| Step | Reactant | Product | Estimated Yield |
| 1 | 4-Chloro-2-aminobenzoic acid | 4-Chloro-2-diazoniumbenzoate | Quantitative (in situ) |
| 2 | 4-Chloro-2-diazoniumbenzoate | 4-Chloro-2-hydrazinylbenzoic acid | 70-80% |
| 3 | 4-Chloro-2-hydrazinylbenzoic acid | This compound | 80-90% |
| Overall | ~56-72% |
Conclusion
Both pathways presented offer viable routes to this compound. Pathway 1, starting from 3-chloro-2-methylaniline, appears to be more efficient in terms of overall yield, primarily due to the high-yielding first step. However, it requires the use of cryogenic conditions and an organolithium reagent, which may pose challenges for large-scale synthesis. Pathway 2, commencing from 4-chloro-2-aminobenzoic acid, utilizes more classical reaction conditions that are generally easier to handle and scale. The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable pharmaceutical intermediate.
References
A Comparative Guide to the Biological Activities of 4-Chloro- and 5-Chloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of pharmacological activities. Among these, chloro-substituted 1H-indazole-3-carboxylic acids serve as crucial scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of two constitutional isomers: 4-chloro-1H-indazole-3-carboxylic acid and 5-chloro-1H-indazole-3-carboxylic acid.
Chemical Structures
The foundational structures of the two compounds are presented below. The variation in the position of the chlorine atom on the benzene ring is the key differentiator that influences their physicochemical properties and, consequently, their biological activities.
Figure 1. Chemical structure of this compound.
Figure 2. Chemical structure of 5-Chloro-1H-indazole-3-carboxylic acid.
Biological Activity Profile
Indazole-3-carboxylic acid and its derivatives have been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail the observed activities for derivatives of both 4-chloro- and 5-chloro-1H-indazole-3-carboxylic acid.
Antitumor Activity
Derivatives of both isomers have been investigated for their potential as anticancer agents. The indazole core is a key component in several kinase inhibitors, and modifications at the chloro-position can influence binding affinity and selectivity.
-
Derivatives of 5-Chloro-1H-indazole-3-carboxylic acid: Several studies have highlighted the role of 5-chloro-1H-indazole-3-carboxylic acid as an intermediate in the synthesis of potent antitumor agents. For instance, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cell lines.[1][2][3][4][5] One notable derivative exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells.[1][2][3][4][5] This compound was suggested to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway.[1][2][3]
While specific data for derivatives of this compound in antitumor assays is less prevalent in the reviewed literature, the general importance of the indazole scaffold in anticancer drug design suggests its potential as a building block for novel therapeutic agents.
Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives is another area of active research. These compounds can modulate inflammatory pathways, for example, through the inhibition of cyclooxygenase (COX) enzymes.
-
Derivatives of 5-Chloro-1H-indazole-3-carboxylic acid: 5-Chloro-1H-indazole-3-carboxylic acid is recognized as a versatile building block for the synthesis of anti-inflammatory agents.[6] Derivatives of the parent 1H-indazole-3-carboxylic acid have been shown to possess anti-inflammatory properties.[7] For example, certain 1,5-disubstituted indazol-3-ols have demonstrated potent anti-inflammatory activity in various models.[7]
Information on the anti-inflammatory activities of this compound derivatives is limited in the available literature. However, given the established anti-inflammatory profile of the indazole nucleus, this isomer remains a person of interest for the development of new anti-inflammatory drugs.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indazole derivatives have shown promise in this area.
-
Derivatives of 1H-indazole-3-carboxylic acid: Carboxamide derivatives of the parent 1H-indazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity.[1][8]
While direct comparisons are unavailable, the antimicrobial potential of chloro-substituted indazole-3-carboxylic acid derivatives warrants further investigation to understand the structure-activity relationship concerning the position of the chloro substituent.
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives of 5-chloro-1H-indazole-3-carboxylic acid. No direct comparative data for this compound derivatives was found in the reviewed literature.
| Compound Derivative | Target/Assay | Cell Line | Activity (IC50) |
| Derivative of 5-bromo-1H-indazol-3-amine | Antitumor | K562 | 5.15 µM[1][2][3][4][5] |
| Derivative of 5-bromo-1H-indazol-3-amine | Cytotoxicity | HEK-293 | 33.2 µM[1][2][3][4][5] |
Experimental Protocols
The following are generalized experimental protocols for assays commonly used to evaluate the biological activities of indazole derivatives, based on the methodologies described in the cited literature.
MTT Assay for Antitumor Activity
The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Diagram of a Generic Kinase Inhibition Pathway
The following diagram illustrates a simplified signaling pathway involving kinase inhibition, a common mechanism of action for many indazole-based antitumor agents.
Caption: Generic kinase inhibition pathway targeted by some indazole derivatives.
Conclusion
While this guide highlights the potential of both 4-chloro- and 5-chloro-1H-indazole-3-carboxylic acid as valuable starting materials for the development of biologically active compounds, the lack of direct comparative studies represents a significant knowledge gap. The available data, primarily on derivatives of the 5-chloro isomer, suggests promising antitumor and anti-inflammatory activities. Future research involving a head-to-head comparison of these isomers is warranted to elucidate the precise influence of the chlorine substitution pattern on their biological profiles. Such studies would provide invaluable structure-activity relationship insights, guiding the rational design of more potent and selective indazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 5-chloro-1h-indazole-3-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Spectroscopic Showdown: A Comparative Guide to 1H- and 2H-Indazole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives, prominent scaffolds in medicinal chemistry, primarily exist in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential for targeted drug design and development.[1] While the 1H-tautomer is thermodynamically more stable and thus the predominant form, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers.[2] This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazole isomers, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[3] The key differences in their electronic and structural environments lead to unique spectral fingerprints.
Data Presentation: A Quantitative Comparison
The following tables summarize the key spectroscopic data for 1H- and 2H-indazole isomers, offering a clear and quantitative comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~10.5 (broad s) | - | The presence of a broad, downfield signal for the N-H proton is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[4] |
| H-4 | ~7.80 (d) | ~7.7 (d) | |
| H-5 | ~7.45 (t) | Varies | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts. |
| H-6 | ~7.20 (t) | Varies | |
| H-7 | ~7.60 (d) | Varies |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~135.0 | ~122.0 | Significant upfield shift for C-3 in the 2H-isomer compared to the 1H-isomer is a key diagnostic feature. |
| C-3a | ~121.0 | ~127.0 | |
| C-4 | ~127.0 | ~123.0 | The chemical shifts of the benzene ring carbons also differ between the two isomers, reflecting the different electronic distribution. |
| C-5 | ~121.5 | ~127.5 | |
| C-6 | ~120.0 | ~120.5 | |
| C-7 | ~110.0 | ~118.0 | |
| C-7a | ~140.0 | ~150.0 |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 1H-Indazole | 2H-Indazole Derivative | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | A broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers exhibit characteristic aromatic C-H stretching vibrations. |
| Ring Vibrations | ~1620, 1500, 1460 | ~1621-1592 | The fingerprint region will display differences in the pattern of ring vibrations, which can be used for differentiation. |
Table 4: UV-Vis Spectroscopy Data (λmax, nm) in Acetonitrile
| Isomer | λmax (nm) | Key Differences |
| 1H-Indazole | ~254, ~295 | 2H-indazoles, such as 2-methylindazole, exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[5] |
| 1-Methylindazole | ~254, ~295 | |
| 2-Methylindazole | ~275, ~310 | This bathochromic shift in 2H-indazoles is a useful diagnostic tool. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[3] Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[3]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Process the interferogram using Fourier transformation to obtain the infrared spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.
Caption: A flowchart outlining the spectroscopic workflow for the differentiation of 1H- and 2H-indazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Indazole-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of a Versatile Drug Template
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a remarkably versatile and potent framework in the quest for novel therapeutics. Its inherent drug-like properties have propelled its investigation against a diverse array of biological targets, including ion channels, kinases, and G-protein coupled receptors. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts. This guide synthesizes key findings from recent studies to illuminate the therapeutic promise of this remarkable scaffold, offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The 1H-indazole-3-carboxamide core has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following sections summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.
Calcium Release-Activated Calcium (CRAC) Channel Blockers
Indazole-3-carboxamides have emerged as potent blockers of CRAC channels, which play a critical role in calcium signaling and immune cell function.[1][2] Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is a crucial determinant of activity.
A key finding is that the -CO-NH-Ar orientation of the amide linker is essential for potent CRAC channel inhibition. The reverse amide isomer (-NH-CO-Ar) results in a dramatic loss of activity.[1][2] For instance, indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide counterpart 9c is inactive even at high concentrations.[1][2]
| Compound | R (Amide substituent) | Ca2+ Influx IC50 (µM) | Key SAR Observations |
| 12d | 3-fluoro-4-pyridyl | < 1 | The -CO-NH-Ar linker regiochemistry is critical for activity.[1][2] |
| 9c | (reverse amide) | > 100 | The reverse amide isomer is inactive, highlighting the importance of the linker orientation.[1][2] |
Table 1: SAR of Indazole-3-Carboxamides as CRAC Channel Blockers.
p21-Activated Kinase 1 (PAK1) Inhibitors
Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a compelling target for anticancer drug development.[3] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[3]
The SAR for this class of inhibitors indicates that substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity. Furthermore, the introduction of a hydrophilic group in the bulk solvent region is critical for both potency and selectivity.[3] The representative compound 30l demonstrates excellent enzyme inhibition with an IC50 of 9.8 nM and high selectivity against a panel of other kinases.[3]
| Compound | R1 (Amide Substituent) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | A hydrophobic ring in the back pocket and a hydrophilic group in the solvent-accessible region are crucial for high potency and selectivity.[3] |
Table 2: SAR of 1H-Indazole-3-Carboxamides as PAK1 Inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Indazole-3-carboxamides have also been explored as inhibitors of poly(ADP-ribose)polymerase (PARP), a family of enzymes involved in DNA repair.[4] A structure-based design approach led to the discovery of potent PARP-1 inhibitors by introducing a three-carbon linker at the N1 position of the indazole ring, connecting to various heterocycles.[4] This modification significantly improved the inhibitory activity compared to the unsubstituted parent compound.
| Compound | N1-Substituent | PARP-1 IC50 (µM) | Key SAR Observations |
| 2 | H | Weakly active | The unsubstituted 1H-indazole-3-carboxamide shows low potency.[4] |
| 4 | 3-(piperidine-1-yl)propyl | 36 | Introduction of a linker and a heterocyclic moiety at N1 enhances activity.[4] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | Further optimization of the heterocyclic group leads to a significant improvement in potency.[4] |
Table 3: SAR of N-Substituted Indazole-3-Carboxamides as PARP-1 Inhibitors.
Cannabinoid Receptor (CB1) Agonists
The indazole-3-carboxamide scaffold is a prominent feature in many synthetic cannabinoid receptor agonists.[5][6] The SAR in this class is complex, with small structural modifications often leading to significant changes in potency and efficacy at the CB1 receptor.[6] Halogenation of the indazole core, for instance, has been shown to modulate activity, though the effects can be inconsistent and require further exploration.[5]
| Compound | R (Amide Substituent) | CB1 EC50 (nM) | Key SAR Observations |
| ADB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl) | 0.69 | Demonstrates high potency as a CB1 receptor agonist.[6] |
| 5F-MDMB-PICA | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate | 3.26 | Small structural changes can lead to significant differences in activity.[6] |
Table 4: Activity of Indazole-3-Carboxamide Derivatives as CB1 Receptor Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating the biological activity of indazole-3-carboxamide derivatives.
Synthesis of Indazole-3-Carboxamides (General Procedure)
The synthesis of 1H-indazole-3-carboxamides is typically achieved through the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[1]
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), coupling agents such as HOBt and EDC.HCl are added, along with a base like triethylamine (TEA). The mixture is stirred at room temperature.
-
Amine Coupling: The desired amine is then added to the reaction mixture, which is stirred for several hours at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final indazole-3-carboxamide.
General synthetic workflow for indazole-3-carboxamides.
CRAC Channel Activity Assay (Calcium Imaging)
This assay quantifies the inhibition of store-operated calcium entry (SOCE) through CRAC channels.[7]
-
Cell Preparation and Dye Loading: Cells expressing CRAC channels (e.g., RBL-2H3 or Jurkat T cells) are seeded in a microplate. They are then loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds.
-
Store Depletion and Calcium Influx: The baseline fluorescence is recorded. Endoplasmic reticulum (ER) calcium stores are depleted using an agent like thapsigargin in a calcium-free buffer. Subsequently, a buffer containing Ca2+ is added to initiate SOCE.
-
Data Analysis: The rise in fluorescence, corresponding to Ca2+ influx, is measured. The inhibitory effect of the compounds is determined by comparing the fluorescence signal in treated cells to that of untreated controls.
Workflow for a CRAC channel calcium imaging assay.
PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[3][8]
-
Reaction Setup: The kinase reaction is set up in a microplate containing the PAK1 enzyme, a suitable substrate (e.g., PAKtide), ATP, and varying concentrations of the test inhibitor in a kinase buffer.
-
Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated from the dose-response curve.
Principle of the ADP-Glo™ kinase assay.
PARP Enzyme Activity Assay
Several methods are available to measure PARP activity, including colorimetric and fluorometric assays.[5][9] A common approach involves the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.
-
Plate Coating: A 96-well plate is coated with histones.
-
PARP Reaction: The PARP enzyme, a biotinylated NAD+ substrate, activated DNA, and the test inhibitor are added to the wells. The reaction is incubated to allow for PARylation of the histones.
-
Detection: The plate is washed, and Streptavidin-HRP is added to bind to the incorporated biotin. After another wash step, a colorimetric or fluorometric HRP substrate is added.
-
Data Analysis: The resulting signal, which is proportional to PARP activity, is measured using a plate reader. The IC50 value is determined from the dose-response curve.
CB1 Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[10][11]
-
Membrane Preparation: Membranes from cells or tissues expressing the CB1 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The Ki (inhibitory constant) of the test compound is calculated from the competition binding curve.
Conclusion
The 1H-indazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of a wide range of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, underscoring the importance of a systematic and data-driven approach to drug design. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to evaluate their own indazole-3-carboxamide derivatives. As our understanding of the complex interplay between structure and activity continues to grow, the 1H-indazole-3-carboxamide scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Indazole-3-Carboxylic Acid Amidation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indazole-3-carboxamides is a cornerstone in medicinal chemistry, as this scaffold is a key component in a multitude of pharmacologically active compounds. The crucial step in this synthesis is the amidation of indazole-3-carboxylic acid, a reaction whose success heavily relies on the choice of an appropriate coupling reagent. This guide provides an objective comparison of the efficacy of various coupling reagents for this specific transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Comparison of Coupling Reagent Efficacy
The choice of coupling reagent is critical and can significantly impact reaction yield, time, and the purity of the final product. While numerous reagents are available, the most commonly employed for the amidation of indazole-3-carboxylic acid fall into two main categories: carbodiimides and uronium/phosphonium salts.
Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, TBTU, and PyBOP are generally considered highly effective for amide bond formation, particularly for challenging substrates.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is frequently recommended for its high efficiency, especially in difficult or sterically hindered couplings.[1] It is known for rapid reaction times and high yields.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also widely used and effective coupling reagents.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that serves as an excellent and safer alternative to the carcinogenic BOP.[1]
Carbodiimides:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) , is a common and cost-effective option.[1] The urea byproduct of EDC is water-soluble, which can simplify purification.
Quantitative Data Summary
| Amine Substrate (R-NH₂) | Product | Yield (%) |
| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | 84 |
| 4-methoxybenzylamine | N-(4-methoxybenzyl)-1H-indazole-3-carboxamide | 86 |
| 2-morpholinoethan-1-amine | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | 78 |
| (4-aminophenyl)(phenyl)methanone | N-(4-benzoylphenyl)-1H-indazole-3-carboxamide | 81 |
| 1-phenylethan-1-amine | N-(1-phenylethyl)-1H-indazole-3-carboxamide | 80 |
| 1-benzylpiperidin-4-amine | N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide | 85 |
| 1-(4-(trifluoromethyl)phenyl)piperazine | (1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 82 |
| 2-(piperazin-1-yl)benzonitrile | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | 76 |
| 1-(pyridin-4-yl)piperazine | (1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone | 79 |
| N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | N-methyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | 75 |
| 2-(pyrrolidin-1-yl)ethan-1-amine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | 77 |
| 1-methylpiperazine | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | 80 |
| 4-methylbenzo[d]thiazol-2-amine | N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide | 72 |
| 1,3,4-thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | 70 |
Data sourced from Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[2]
Experimental Protocols
Below are detailed methodologies for two common amidation procedures for indazole-3-carboxylic acid.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of applications, including the coupling of less reactive amines.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
HATU (1.0-1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the work-up procedure will depend on the properties of the product. A typical workup involves dilution with an organic solvent, followed by washing with aqueous acid, base, and brine.
Protocol 2: Standard Coupling using EDC/HOBt
This is a widely used and cost-effective method suitable for many amine substrates.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).[2]
-
Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[2]
-
Add the desired amine (1.0 eq) to the reaction mixture at room temperature.[2]
-
Continue stirring for 4-6 hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, pour the mixture into ice water (20 mL).[2]
-
Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).[2]
-
Combine the organic layers, wash with 10% NaHCO₃ solution and then with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Visualizing the Process
To better illustrate the relationships and workflows in indazole-3-carboxylic acid amidation, the following diagrams are provided.
Caption: General reaction scheme for indazole-3-carboxylic acid amidation.
Caption: A typical experimental workflow for amidation.
Caption: Decision tree for selecting a suitable coupling reagent.
References
A Comparative Guide to the Polymorphic Forms of Indazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The existence of polymorphic forms, or different crystalline structures of the same chemical entity, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. This guide provides a comprehensive comparison of the known polymorphic forms of indazole-3-carboxylic acid, designated as Form A and Form B, based on available experimental data.
Physicochemical Characterization
The primary method for distinguishing between Form A and Form B of indazole-3-carboxylic acid is Powder X-ray Diffraction (PXRD), which reveals distinct differences in their crystal lattice structures. While detailed quantitative data from other standard analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy are not extensively available in the public domain for these specific polymorphs, their characteristic PXRD patterns provide a reliable basis for identification and differentiation.
Data Presentation
The following tables summarize the key distinguishing features of Form A and Form B based on available data.
Table 1: Powder X-ray Diffraction (PXRD) Data for Polymorphic Forms of Indazole-3-Carboxylic Acid [1]
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |
| Form A | 10.3, 11.1, 13.3, 14.5, 16.8, 20.0, 22.0, 23.6, 25.7, 29.2 |
| Form B | 5.3, 9.2, 14.1, 16.0, 18.5, 19.3, 21.4, 23.3, 24.6, 26.6 |
Table 2: Summary of Other Physicochemical Properties
| Property | Form A | Form B |
| Thermal Gravimetric Analysis (TGA) | Solvent-free crystalline form, as indicated by no significant weight loss before decomposition.[1] | Solvent-free crystalline form, as indicated by no significant weight loss before decomposition.[1] |
| Differential Scanning Calorimetry (DSC) | Data not publicly available. | Data not publicly available. |
| FTIR Spectroscopy | Data not publicly available. | Data not publicly available. |
| Raman Spectroscopy | Data not publicly available. | Data not publicly available. |
| Solubility | Data not publicly available. | Data not publicly available. |
Interconversion of Polymorphic Forms
The relative stability and interconversion potential of polymorphs are critical considerations in drug development. For indazole-3-carboxylic acid, a method for converting Form B to Form A has been reported.
-
Conversion of Form B to Form A: Form A can be obtained by suspending Form B in refluxing methanol for approximately 4 hours.[1] This suggests that Form A may be the more thermodynamically stable form under these conditions.
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a typical workflow for the identification and characterization of polymorphic forms of a pharmaceutical compound like indazole-3-carboxylic acid.
References
Inhibitory activity of indazole derivatives against different kinase targets
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of small molecule kinase inhibitors for cancer therapy.[1][2] Several indazole-based compounds, such as Axitinib and Pazopanib, have been approved as kinase inhibitors, underscoring the importance of this heterocyclic core.[2][3] This guide provides a comparative overview of the inhibitory activity of various indazole derivatives against key oncogenic kinase targets, supported by experimental data and detailed methodologies for key assays.
Comparative Inhibitory Activity of Indazole Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of selected indazole derivatives against their primary kinase targets. It is important to note that IC50 values can vary between studies due to differences in assay conditions.[2]
VEGFR Kinase Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[2][4]
| Compound/Derivative Class | VEGFR-2 IC50 (nM) | Notes | Reference |
| Pazopanib | 30 | Approved Drug | [1] |
| Sorafenib | 90 | Reference Compound | [1] |
| Indazole-pyrimidine (13g) | 57.9 | Hydrogen bond-forming amide group enhances activity. | [1] |
| Indazole-pyrimidine (13i) | 34.5 | Sulfonamide group results in enhanced activity. | [1] |
| Quinazoline-indazole (12b) | 5.4 | Methoxy group on the benzamide ring improves potency. | [1] |
| Quinazoline-indazole (12c) | 5.6 | Methoxy group on the benzamide ring improves potency. | [1] |
| Quinazoline-indazole (12e) | 7 | Methoxy group on the benzamide ring improves potency. | [1] |
| Compound 30 | 1.24 | Demonstrates significant anti-angiogenic properties. | [4] |
c-MET Kinase Inhibitors
The c-MET receptor tyrosine kinase, when deregulated, is implicated in several human cancers.[5]
| Compound/Derivative Class | c-MET IC50 (nM) | Assay Type | Notes | Reference |
| Compound 4d | 170 | TR-FRET | Showed significant inhibition in both biochemical and cell-based assays. | [5] |
| Compound 29 | - | - | Optimized doubly substituted indazole inhibitor. | [6] |
| Compound 30 (enantiopure) | 13 (WT), 20 (D1228V) | - | Acetylene analogue with significantly improved potency. | [6] |
AXL Kinase Inhibitors
AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, is upregulated in various cancers and associated with poor prognosis and drug resistance.[7][8]
| Compound/Derivative Class | AXL IC50 (nM) | Notes | Reference |
| Fragment Hit 11 | - | Identified through a high-concentration biochemical screen. | [7] |
| Optimized Inhibitor 54 | - | Developed from fragment hit; shows moderate exposure in mice. | [7] |
| Compound 47e | 10 | Also shows remarkable cytotoxicity against various cancer cell lines. | [9] |
Other Kinase Targets
Indazole derivatives have shown inhibitory activity against a broad range of other kinases involved in cell cycle progression and signaling.
| Compound/Derivative Class | Kinase Target | IC50/Ki (nM) | Notes | Reference |
| Indazole Derivative 17 | Aurora A / Aurora B | 26 / 15 | Essential for mitotic progression. | [2] |
| Indazole Amide 53d | Aurora A | < 1000 | Docking analysis suggests binding to hinge residues. | [1] |
| Compound 82a | Pim-1 / Pim-2 / Pim-3 | 0.4 / 1.1 / 0.4 | Pan-Pim kinase inhibitor. | [10][11] |
| Compound 105 | c-Kit / PDGFRβ / FLT3 | 68.5 / 140 / 375 (Kd) | Multi-kinase inhibitor identified via KINOMEscan™. | [1] |
| Entrectinib (127) | ALK | 12 | 3-aminoindazole derivative. | [10] |
Experimental Protocols
The determination of kinase inhibitory activity involves a combination of in vitro biochemical assays and cell-based assays to confirm on-target effects in a physiological context.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric and fluorescence-based methods are common.[12][13]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The potency of the inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations.
Generalized Protocol (Radiometric Assay):
-
Reaction Setup: A reaction mixture is prepared in a microplate containing the purified kinase, a suitable substrate (e.g., a peptide or protein like α-casein), and the indazole test compound at various concentrations.[14]
-
Kinase Reaction: The reaction is initiated by adding [γ-³²P]-ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[12][14]
-
Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused [γ-³²P]-ATP. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[12]
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular environment and exert a biological effect.[15][16]
Principle: These assays measure the inhibition of a kinase's activity within intact cells. This can be done by assessing the phosphorylation status of a downstream substrate or by measuring a cellular outcome like proliferation.[15][17]
Generalized Protocol (Western Blot for Substrate Phosphorylation):
-
Cell Culture and Treatment: Cells that express the target kinase are cultured to a suitable confluency. The cells are then treated with various concentrations of the indazole inhibitor for a specific period.[17][18]
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification and Separation: The total protein concentration in each lysate is determined. Equal amounts of protein are then separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.[17]
-
Signal Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. A reduction in the intensity of the band corresponding to the phosphorylated substrate in inhibitor-treated cells indicates inhibitory activity.[2][17]
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for determining inhibitor IC50 values using an in vitro radiometric kinase assay.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. inits.at [inits.at]
- 17. benchchem.com [benchchem.com]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Safety Operating Guide
Safe Disposal of 4-Chloro-1H-indazole-3-carboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 4-Chloro-1H-indazole-3-carboxylic acid (CAS No. 10503-10-3). Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. The following procedures have been synthesized from safety data sheets of structurally similar compounds and general best practices for chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on data for isomeric compounds and related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be familiar with its potential hazards. Based on related compounds, it should be treated as a substance that can cause skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2][3]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2][4]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant, typically via incineration.[1][4]
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Handling Solid Waste:
-
If the compound is in solid form, carefully transfer it to the designated waste container, avoiding the creation of dust.[4]
-
Use tools such as a spatula or scoop for the transfer.
-
-
Handling Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, or absorbent pads, should also be considered hazardous waste.
-
Place all contaminated materials into the same designated waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, gently sweep up the solid material, taking care to minimize dust generation.[1][4]
-
Collect the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Wash the spill area with soap and water after the solid material has been removed.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
III. Hazard and Disposal Summary
The following table summarizes the key hazard information based on related indazole carboxylic acid compounds.
| Parameter | Information |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3][4] |
| Signal Word | Warning[1][3] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][4] This is often achieved through chemical incineration.[1] |
| Incompatible Materials | Strong oxidizing agents.[1][3][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-1H-indazole-3-carboxylic Acid
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Chloro-1H-indazole-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, including other chlorinated indazole derivatives and organic acids.[1][2][3] Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.
Hazard Summary
Potential Hazard Classifications:
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The required PPE may vary depending on the specific laboratory operation being performed.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety goggles and face shield | Chemical-resistant gloves (double-gloving recommended, e.g., nitrile)[1][6] | Fully buttoned laboratory coat | Chemical fume hood is essential. If not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7] |
| Solution Preparation and Transfers | Safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene)[7][8] | Chemical-resistant apron over a laboratory coat | All operations should be conducted in a chemical fume hood.[3][7] |
| Reaction Monitoring and Work-up | Safety goggles | Chemical-resistant gloves | Laboratory coat | Work within a chemical fume hood. |
| Waste Disposal | Safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Operations should be performed in a well-ventilated area, preferably a fume hood. |
Experimental Protocols: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
-
Segregate from bases and inorganic acids.[3]
Weighing the Compound
-
Ensure the chemical fume hood is operational.
-
Cover the work surface with disposable bench paper.
-
Don all required PPE as outlined in the table above.
-
Use a dedicated spatula and weighing vessel.
-
Carefully transfer the desired amount of the solid, minimizing dust formation.[10]
-
Clean the spatula and weighing vessel within the fume hood.
Solution Preparation
-
In the fume hood, add the weighed this compound to the chosen solvent.
-
If diluting, always add the acid to the solvent slowly.[11]
-
Ensure the container is appropriately labeled with the contents and associated hazards.[12]
Post-Handling and Decontamination
-
Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.
-
Wipe down the work surface of the fume hood.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[3][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect any solid waste, including contaminated paper towels and PPE, in a designated, labeled hazardous waste container.[12]
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed container in accordance with local, state, and federal regulations.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. coral.washington.edu [coral.washington.edu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. csub.edu [csub.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
